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(-)-Tetraconazole Documentation Hub

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  • Product: (-)-Tetraconazole
  • CAS: 131320-42-8

Core Science & Biosynthesis

Foundational

Decoding the Stereochemistry and Enantiomeric Purity of (-)-Tetraconazole: A Comprehensive Technical Guide

Executive Summary Tetraconazole is a broad-spectrum, systemic triazole fungicide widely utilized in global agriculture. While commercially formulated and applied as a racemate, its biological interactions are profoundly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetraconazole is a broad-spectrum, systemic triazole fungicide widely utilized in global agriculture. While commercially formulated and applied as a racemate, its biological interactions are profoundly stereoselective. In chiral biological environments, the enantiomers exhibit divergent fungicidal efficacies, pharmacokinetic behaviors, and ecotoxicological profiles[1][2]. This whitepaper provides a rigorous framework for understanding the stereochemistry of (-)-Tetraconazole and establishes field-proven, self-validating methodologies for determining its enantiomeric purity.

Stereochemical Architecture and Absolute Configuration

The pharmacological and toxicological divergence of tetraconazole enantiomers stems directly from their 3D spatial architecture. Tetraconazole possesses a single chiral center at the aliphatic carbon linking the 2,4-dichlorophenyl group, the 1,2,4-triazole moiety, and the tetrafluoroethoxy chain.

The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously define the 3D geometry of tetraconazole, the Cahn-Ingold-Prelog (CIP) priority rules are applied[3][4]. The four substituents attached to the chiral stereocenter are ranked based on their atomic number[5][6].

  • The highest priority is assigned to the atom with the highest atomic number directly attached to the chiral center.

  • With the lowest priority group oriented away from the observer, the sequence of the remaining three groups (1 → 2 → 3) is traced.

  • A clockwise direction dictates a Rectus (R) configuration, while a counterclockwise direction dictates a Sinister (S) configuration[7].

For tetraconazole, optical rotation correlates with these absolute configurations: the dextrorotatory (+)-enantiomer is the (R)-configuration, and the levorotatory (-)-enantiomer is the (S)-configuration[1].

Causality of Stereoselective Bioactivity

The primary target of tetraconazole is sterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. The (+)-R-tetraconazole enantiomer demonstrates superior fungicidal activity because its specific spatial orientation allows the triazole nitrogen to optimally coordinate with the heme iron in the CYP51 active site, while the bulky 2,4-dichlorophenyl group fits precisely into the enzyme's hydrophobic pocket[2]. Conversely, the (-)-S-tetraconazole enantiomer experiences steric hindrance, resulting in weaker binding affinity. However, (-)-S-tetraconazole is preferentially absorbed and metabolized in environmental matrices, leading to a persistent enrichment of the highly active (+)-R-enantiomer in soils and plant tissues[8].

G Racemic Rac-Tetraconazole (50% R, 50% S) R_Enant (+)-R-Tetraconazole High Bioactivity Racemic->R_Enant S_Enant (-)-S-Tetraconazole Rapid Degradation Racemic->S_Enant Target CYP51 Enzyme R_Enant->Target Strong Affinity Env Matrix Enrichment R_Enant->Env Persistence S_Enant->Target Weak Affinity S_Enant->Env Fast Metabolism

Caption: Stereoselective biological interaction and environmental enrichment.

Principles of Chiral Recognition and Separation

Because enantiomers possess identical physical and chemical properties in achiral environments, their separation requires a chiral selector[9]. High-Performance Liquid Chromatography (HPLC) utilizing Polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for this application[1][10].

Mechanism of Action

Modern CSPs, such as cellulose tris-(4-methylbenzoate) or amylose derivatives, form helical polymeric structures with chiral grooves. The separation is driven by the formation of transient diastereomeric complexes between the tetraconazole enantiomers and the CSP[10].

  • Hydrogen Bonding: The carbamate or benzoate linkages on the CSP interact with the triazole and ether oxygens of tetraconazole.

  • π-π Stacking: The aromatic rings of the CSP interact with the 2,4-dichlorophenyl ring of the analyte.

  • Steric Fit: The (R)- and (S)-enantiomers fit differently into the chiral cavities, resulting in distinct retention times.

Quantitative Data: Validated Chromatographic Parameters

The following table synthesizes field-proven chromatographic conditions for the enantioseparation of tetraconazole across various matrices.

MatrixChiral Stationary Phase (CSP)Mobile PhaseDetection MethodLOD / LOQReference
Cucumber / SoilCellulose tris-(4-methylbenzoate)n-Hexane / Ethanol (90:10)UV-DAD (20 °C)LOD: 0.06 - 0.12 μg/g[8]
StrawberryLux Cellulose-2Methanol / 0.1% Formic Acid (70:30)LC-MS/MSLOQ: 2.5 μg/kg[11]
Drinking WaterTrefoil AMY1 (UPC2/SFC)CO₂ / MethanolMS/MSMDL: <1.5 ng/L[12][13]

Step-by-Step Methodology: Enantiomeric Purity Determination

To ensure Trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical run must empirically prove the integrity of the extraction and the resolution of the chiral column.

Phase 1: Matrix Extraction via Modified QuEChERS

Causality: Complex matrices (e.g., soil, plant tissue) contain lipids and pigments that can irreversibly bind to the CSP, destroying its chiral recognition capability. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method mitigates this matrix effect[11].

  • Homogenization: Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of HPLC-grade Acetonitrile. Shake vigorously for 1 minute.

  • Partitioning: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Centrifuge at 4000 rpm for 5 minutes. Logic: The salts force the phase separation, driving tetraconazole into the organic layer.

  • Clean-up (dSPE): Transfer 1.5 mL of the supernatant to a tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex and centrifuge. Filter through a 0.22 μm PTFE syringe filter.

Phase 2: Chiral HPLC Separation

Causality: Normal-phase conditions are utilized because non-polar solvents (hexane) force the analyte into the chiral grooves of the CSP, while the polar modifier (ethanol) fine-tunes the hydrogen bonding to prevent peak tailing[8].

  • Column: Cellulose tris-(4-methylbenzoate) CSP (e.g., Chiralcel OJ-H, 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Isocratic elution with n-hexane/ethanol (90:10, v/v). Degas thoroughly.

  • Flow Rate & Temperature: 0.8 mL/min at a strictly controlled 20 °C. Logic: Chiral recognition is highly exothermic; lower temperatures generally increase resolution (Rs) at the cost of broader peaks.

  • Detection: UV-DAD set to 220 nm or LC-MS/MS (MRM transitions specific to tetraconazole).

Phase 3: System Validation and Data Analysis

A protocol is only as reliable as its internal controls. Execute the following sequence:

  • System Suitability Test (SST): Inject a 10 μg/mL racemic tetraconazole standard. You must achieve a baseline resolution ( Rs​ ) ≥1.5 . If Rs​<1.5 , the CSP may be degraded or the mobile phase ratio is incorrect.

  • Blank Injection: Inject pure mobile phase to verify zero carryover.

  • Enantiomeric Fraction (EF) Calculation: Quantify the purity using the peak areas.

    EF=Area of (+)-R+Area of (-)-SArea of (+)-R​

    An EF of 0.5 indicates a perfect racemate. An EF > 0.5 indicates enrichment of the highly active (+)-R-enantiomer[9][13].

G N1 Sample Collection & Matrix Prep N2 QuEChERS Extraction (MeCN/MgSO4) N1->N2 N3 Chiral HPLC (Polysaccharide CSP) N2->N3 N4 Detection (UV-DAD / MS-MS) N3->N4 N5 Data Analysis (EF & Purity Calc) N4->N5

Caption: Workflow for extraction and chiral HPLC analysis of tetraconazole.

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Aqueous Solubility of (-)-Tetraconazole

Introduction Tetraconazole is a broad-spectrum systemic fungicide belonging to the triazole class, pivotal in the management of fungal pathogens in agriculture.[1][2] Its mechanism of action involves the inhibition of st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tetraconazole is a broad-spectrum systemic fungicide belonging to the triazole class, pivotal in the management of fungal pathogens in agriculture.[1][2] Its mechanism of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[2][3] A key molecular feature of tetraconazole is the presence of a chiral center, resulting in two distinct enantiomers: (R)-(+)-Tetraconazole and (S)-(-)-Tetraconazole.[2][4] While often commercialized as a racemic mixture, the enantiomers can exhibit different biological activities, degradation rates, and toxicological profiles.[3][4] Notably, some studies indicate that the (R)-(+)-enantiomer possesses greater fungicidal activity against certain pathogens.[3][4]

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the physicochemical properties of the specific S-enantiomer, (-)-Tetraconazole. We will delve into its core chemical identity and place a significant focus on its aqueous solubility—a parameter that profoundly influences its bioavailability, environmental fate, and formulation efficacy. This document synthesizes empirical data with established scientific principles to explain the causality behind these properties and presents a validated protocol for their experimental determination.

Section 1: Chemical Identity and Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of (-)-Tetraconazole is the cornerstone of its effective application and study. These parameters govern its behavior in both biological and environmental systems.

1.1. Chemical Identifiers

  • IUPAC Name: 1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole[5]

  • Enantiomer: (S)-(-)-Tetraconazole[5]

  • CAS Number: 131320-42-8[5]

  • Chemical Formula: C₁₃H₁₁Cl₂F₄N₃O[2][5][6]

  • Molecular Weight: 372.15 g/mol [1][2][7][8]

1.2. Physicochemical Profile

The following table summarizes the key physicochemical properties of tetraconazole. It is critical to note that most experimental data available in the public domain pertains to the racemic mixture. While the properties of individual enantiomers are expected to be very similar (except for optical rotation), this distinction is important for rigorous scientific interpretation.

PropertyValueSource & Remarks
Appearance Viscous, colorless liquid/oil[1][9][10][11] (Data for racemate)
Pour Point 6 °C[9][11] (Data for racemate)
Boiling Point Decomposes at 240 °C[9][10][11][12] (Data for racemate)
Density 1.438 g/mL (at 20 °C)[10][11] (Data for racemate)
LogP (n-octanol/water) 3.56 (at 23 °C)[10][11] (Data for racemate). Indicates high lipophilicity.
pKa ~2.68[13] (Predicted value). Attributed to the triazole moiety, indicating weak basicity.
Vapor Pressure 1.35 x 10⁻⁶ mm Hg (at 20 °C)[10] (Data for racemate). Indicates low volatility.
Chemical Stability Stable to hydrolysis in aqueous solutions at pH 5-9.[1][10][12](Data for racemate)

Section 2: Aqueous Solubility of Tetraconazole

Aqueous solubility is a master variable that dictates the environmental mobility and biological uptake of a compound. For a systemic fungicide, a delicate balance between aqueous solubility and lipophilicity is required for effective absorption and translocation within the host plant.

2.1. Reported Solubility Values

The aqueous solubility of racemic tetraconazole has been consistently reported in the range of 150-156 mg/L at 20 °C and neutral pH.[1][2][9][11][13]

ParameterValueConditionsMethod
Aqueous Solubility 156.6 mg/L20 °C, pH 7OECD 105 (Flask Method)[2]
Aqueous Solubility 150 mg/L20 °CNot specified[1][9][11][13]

2.2. Critical Factors Influencing Aqueous Solubility

The solubility of tetraconazole is not a static value; it is profoundly influenced by the chemical properties of the aqueous medium, most notably pH.

  • The Dominant Effect of pH: As a weak base with a predicted pKa of ~2.68, tetraconazole's solubility is highly pH-dependent.[13] The pKa represents the pH at which the compound is 50% ionized.

    • At pH > pKa (e.g., pH 5-9): The triazole nitrogen is predominantly in its neutral, unprotonated form. The compound's solubility is at its intrinsic minimum, as reported (150-156 mg/L).

    • At pH < pKa (e.g., pH < 2.5): The triazole nitrogen becomes protonated, forming a cationic species (a conjugate acid). This charged form has significantly greater affinity for polar water molecules, leading to a substantial increase in aqueous solubility. This principle is well-documented for other azole antifungals.[14][15]

  • Causality Behind pH-Dependence: The increased solubility in acidic media is a direct consequence of the acid-base equilibrium. The addition of acid drives the equilibrium towards the formation of the more soluble protonated salt. This characteristic is crucial for formulation science, where acidic excipients can be used to create concentrated aqueous solutions that remain stable upon dilution in more neutral environments.

  • Effect of Temperature: In line with general thermodynamic principles, the solubility of tetraconazole in water is expected to increase with rising temperature, as the dissolution process is typically endothermic. Standard measurements are therefore conducted under tightly controlled temperature conditions, such as 20 °C.[16][17]

Section 3: Experimental Determination of Aqueous Solubility

To ensure data is reliable and reproducible, a standardized and validated methodology is paramount. The OECD Guideline 105 for "Water Solubility" outlines the internationally accepted protocols for this determination.[16][18][19][20] The "Shake-Flask Method" described therein is considered the gold standard for substances with solubility above 10 mg/L, making it perfectly suited for tetraconazole.[16][21][22]

3.1. The Shake-Flask Method (OECD 105): A Gold Standard Protocol

Principle: The core principle of this method is to determine the saturation concentration of the test substance in water at a specific temperature.[19] This is achieved by agitating an excess amount of the substance in water for a period sufficient to reach thermodynamic equilibrium.[21] The use of excess solid and the confirmation of a stable concentration over time are the self-validating pillars of this protocol, ensuring a true measure of thermodynamic solubility.[21][23]

3.2. Detailed Step-by-Step Methodology

This protocol is a synthesized standard procedure based on OECD 105 and common laboratory practices.[16][23][24]

  • Preliminary Test:

    • Objective: To approximate the solubility and determine the time required to reach equilibrium.

    • Procedure: Add an estimated excess of (-)-Tetraconazole to a vial containing a known volume of purified water (e.g., 10 mL). Shake vigorously at the test temperature (e.g., 20 °C) for 24 hours.[23] Visually inspect for undissolved material. If fully dissolved, repeat with a larger amount. This provides a rough order-of-magnitude for the main test.

  • Main Experiment - Equilibration:

    • Setup: Prepare at least three glass flasks with stoppers. To each, add a quantity of (-)-Tetraconazole equivalent to at least five times the amount estimated to saturate the chosen volume of water.[23] Add a precise volume of purified water (e.g., 100 mL, buffered to the desired pH if studying pH effects).

    • Agitation: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20.0 ± 0.5 °C).[16] Agitate the flasks at a constant speed.

    • Sampling: Sample the flasks at predetermined time intervals, for example, at 24, 48, and 72 hours. This is the critical step for validating that equilibrium has been reached.

  • Phase Separation:

    • Objective: To isolate the aqueous phase completely free of any undissolved substance.

    • Procedure: Before analysis, allow the flasks to stand at the test temperature to let solids settle. Withdraw an aliquot of the supernatant and transfer it to a centrifuge tube. Centrifuge at high speed at the test temperature.[23] Alternatively, or in addition, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the analyte. The first few drops of filtrate should be discarded.

  • Analysis:

    • Method: Quantify the concentration of (-)-Tetraconazole in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[18][22]

    • Calibration: Prepare a set of external calibration standards of known (-)-Tetraconazole concentrations in the same solvent as the samples to generate a calibration curve.

  • Validation and Results:

    • Equilibrium Confirmation: The test is considered valid if the concentrations measured from at least the last two sampling time points (e.g., 48 and 72 hours) are consistent and show no significant upward trend.[23] This demonstrates that the solution was truly saturated.

    • Final Value: The aqueous solubility is reported as the mean of the determined equilibrium concentrations from the replicate flasks, expressed in mg/L or mol/L.

3.3. Visualization of the Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis & Validation start Add Excess (-)-Tetraconazole to Water (pH 7, 20°C) agitate Agitate in Thermostatic Bath (e.g., 150 rpm, 20.0 ± 0.5 °C) start->agitate 3 Replicates sample Sample at 24h, 48h, 72h agitate->sample centrifuge Centrifuge Aliquot at Test Temperature sample->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter hplc Quantify Concentration (HPLC-UV or LC-MS) filter->hplc validate Validate Equilibrium: Conc(48h) ≈ Conc(72h) hplc->validate result Result: Thermodynamic Aqueous Solubility validate->result If Valid

Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.

Section 4: Scientific Insights and Implications

The physicochemical data presented are not merely academic; they provide a predictive framework for the behavior and performance of (-)-Tetraconazole.

  • Bioavailability and Systemic Action: The compound's high lipophilicity (LogP = 3.56) allows it to readily penetrate the waxy cuticle of plants and the lipid membranes of fungal cells.[10][11] Its moderate aqueous solubility (~156 mg/L) is sufficient to allow for translocation within the plant's xylem and phloem, which are aqueous transport systems.[2] This dual characteristic is the key to its efficacy as a systemic fungicide.

  • Formulation Development: The pronounced pH-dependent solubility is a critical consideration for creating stable and effective formulations. Emulsifiable concentrates (EC) or microemulsions (ME) are common, but the ability to create a soluble liquid (SL) formulation by adjusting the pH to the acidic range offers an alternative delivery strategy.

  • Environmental Fate and Risk Assessment: Low vapor pressure suggests that atmospheric transport is minimal.[10] The combination of moderate solubility and high lipophilicity indicates that tetraconazole will have a tendency to partition from water into soil organic matter and sediment.[10] Its stability to hydrolysis across a common environmental pH range (5-9) contributes to its persistence in aquatic systems.[10] Understanding these factors is essential for accurate environmental risk modeling.

G cluster_props Core Physicochemical Properties cluster_impact Functional Impact pka pKa (Weak Base, ~2.68) sol Aqueous Solubility (~156 mg/L at pH 7) pka->sol pH-dependent logp LogP (Lipophilic, ~3.56) logp->sol Influences bio Bioavailability & Systemic Action logp->bio Enables membrane penetration env Environmental Fate (Mobility, Partitioning) logp->env Drives partitioning to soil/sediment sol->bio Enables transport sol->env Governs mobility

Caption: Interplay of Physicochemical Properties and Functional Impact.

Conclusion

(-)-Tetraconazole is a lipophilic, weakly basic compound with moderate aqueous solubility under neutral conditions. Its key physicochemical properties, particularly its LogP and pKa, are the primary drivers of its behavior, dictating a solubility profile that is highly sensitive to pH. This balance between lipophilicity and solubility underpins its successful application as a systemic fungicide. The standardized Shake-Flask method (OECD 105) remains the definitive protocol for accurately determining its aqueous solubility, providing the reliable data necessary for advanced formulation, robust environmental modeling, and continued research into the nuanced activities of individual enantiomers. Future work should focus on generating empirical solubility data specifically for the (-)-enantiomer to confirm its equivalence to the racemate and further refine its safety and efficacy profiles.

References

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  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Marques, M.R.C. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. (1995). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11603163, (-)-Tetraconazole. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • Jouyban, A. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80277, Tetraconazole. [Link]

  • Deeb, O., & Goodarzi, M. (2011). Predicting The Solubility of Pesticide Compounds in Water Using QSPR Methods. SciSpace. [Link]

  • Deeb, O., & Goodarzi, M. (2011). Predicting The Solubility of Pesticide Compounds in Water Using QSPR Methods. [Link]

  • University of Hertfordshire. (2026). Tetraconazole (Ref: M14360). AERU. [Link]

  • LookChem. (2023). TETRACONAZOLE 112281-77-3 wiki. [Link]

  • Volkova, T. et al. (2021). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. PMC. [Link]

  • Deeb, O. et al. (2010). Predicting the solubility of pesticide compounds in water using QSPR methods. Taylor & Francis Online. [Link]

  • alanwood.net. tetraconazole data sheet. Compendium of Pesticide Common Names. [Link]

  • U.S. EPA. (2005). Pesticides - Fact Sheet for Tetraconazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 441383, Terconazole. [Link]

  • Deeb, O. et al. (2010). Predicting the solubility of pesticide compounds in water using QSPR methods. ResearchGate. [Link]

  • Embrapa. DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). [Link]

  • precisionFDA. TETRACONAZOLE. [Link]

  • Zhang, H. et al. (2012). Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS and Application to Measure Enantioselective Degradation in Strawberries. Semantic Scholar. [Link]

  • Carlson, J.A. et al. (1983). Effect of pH on disintegration and dissolution of ketoconazole tablets. PubMed. [Link]

  • University of Malta. THE INFLUENCE OF PH ON THE SOLUBILITY OF MICONAZOLE AND ITS EFFECT ON SURVIVAL OF C.ALBICANS. [Link]

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Foundational

Molecular Docking Studies of (-)-Tetraconazole with Sterol 14α-Demethylase: An In-depth Technical Guide

This guide provides a comprehensive, technically-grounded methodology for conducting molecular docking studies of the antifungal agent (-)-Tetraconazole with its target enzyme, sterol 14α-demethylase (CYP51). It is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded methodology for conducting molecular docking studies of the antifungal agent (-)-Tetraconazole with its target enzyme, sterol 14α-demethylase (CYP51). It is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible computational workflow.

Introduction: The Scientific Imperative

Azole antifungals represent a cornerstone in the management of fungal diseases in both clinical and agricultural settings[1]. Their mechanism of action hinges on the inhibition of a critical enzyme in the fungal cell membrane's ergosterol biosynthesis pathway: sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51[2][3][4]. By binding to the heme iron in the active site of CYP51, azoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal membrane integrity[5][6].

Tetraconazole is a chiral triazole fungicide, existing as two non-superimposable mirror images, or enantiomers: (R)-(+)-Tetraconazole and (S)-(-)-Tetraconazole[7][8]. It is well-established that stereochemistry plays a pivotal role in the biological activity of chiral molecules. Indeed, studies have shown that the enantiomers of tetraconazole exhibit different fungicidal activities, with the (R)-(+) form often being more potent[9][10]. Understanding the precise molecular interactions of the less active (-)-enantiomer is crucial for a complete structure-activity relationship (SAR) profile and can provide invaluable insights for the design of next-generation antifungals with improved specificity and reduced off-target effects.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex[11][12][13]. It has become an indispensable tool in structure-based drug design. This guide will provide a detailed, field-proven protocol for docking (-)-Tetraconazole into the active site of fungal CYP51, elucidating the structural basis of its interaction.

Foundational Concepts: The Ergosterol Biosynthesis Pathway

To appreciate the significance of CYP51 inhibition, it is essential to understand its place within the broader context of fungal physiology. The ergosterol biosynthesis pathway is a multi-step process vital for fungal survival. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in converting it to ergosterol[14][15].

Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps CYP51_Substrate 14α-methylated sterols Lanosterol->CYP51_Substrate CYP51 Sterol 14α-demethylase (CYP51) CYP51_Substrate->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Tetraconazole (-)-Tetraconazole Tetraconazole->CYP51 Inhibition CYP51->Ergosterol Demethylation Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (e.g., PDB: 5FSA) PrepReceptor 3. Receptor Preparation (UCSF Chimera: Dock Prep) PDB->PrepReceptor Ligand 2. Obtain Ligand (PubChem CID: 80277) PrepLigand 4. Ligand Preparation (Specify Stereochemistry, Add Charges) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding Energy, Pose Visualization) Dock->Analyze Validate 8. Protocol Validation (Redocking, RMSD Calculation) Analyze->Validate

Caption: A structured workflow for the molecular docking of (-)-Tetraconazole with CYP51.

Step 1 & 2: Acquisition of Receptor and Ligand Structures

Receptor (CYP51): The selection of a high-quality, high-resolution crystal structure of the target protein is paramount. For this study, we will use the crystal structure of Candida albicans CYP51 complexed with posaconazole (PDB ID: 5FSA).[9] This structure is ideal because C. albicans is a significant fungal pathogen, and the co-crystallized potent inhibitor clearly defines the active site.

  • Action: Download the PDB file for 5FSA directly from the RCSB Protein Data Bank (rcsb.org).

Ligand ((-)-Tetraconazole): The 3D structure of tetraconazole can be obtained from the PubChem database (CID: 80277).[16] It is critical to ensure the correct stereoisomer, (S)-(-)-Tetraconazole, is used.

  • Action:

    • Download the 3D conformer of tetraconazole from PubChem in SDF or MOL2 format.

    • Load the structure into a molecular viewer like UCSF Chimera.

    • Verify the stereochemistry at the chiral center. If the downloaded file is a racemate, use the structure editing tools within Chimera or other software like Avogadro to isolate or build the (S)-enantiomer. This step is non-negotiable for scientific accuracy.

Step 3: Receptor Preparation

The raw PDB file contains information not required for docking (e.g., water molecules, co-solvents) and lacks information that is required (e.g., hydrogen atoms, partial charges). The "Dock Prep" tool in UCSF Chimera provides a streamlined and validated protocol for these essential preparations.[12][13][17]

  • Protocol: Receptor Preparation in UCSF Chimera

    • Open the downloaded 5FSA.pdb file in UCSF Chimera.

    • The structure contains two protein chains (A and B). For simplicity, delete one chain (e.g., Chain B) and the co-crystallized ligand (posaconazole).

    • Navigate to Tools → Structure Editing → Dock Prep .

    • In the Dock Prep dialog:

      • Check "Delete solvent" to remove water molecules. The rationale is that most active site water molecules are displaced upon ligand binding, and their inclusion can complicate the docking calculation.

      • Check "Add hydrogens" and select "for neutral pH". This adds all hydrogen atoms, which are crucial for calculating hydrogen bonds and correct electrostatic interactions.

      • Check "Add charges" and select "Gasteiger". This assigns partial atomic charges, which are necessary for the scoring function to evaluate electrostatic contributions to binding energy.

    • Execute the preparation. Save the prepared receptor as a Mol2 file (e.g., 5FSA_prepared.mol2).

Step 4: Ligand Preparation

The ligand must also be prepared by adding hydrogens and assigning charges.

  • Protocol: Ligand Preparation in UCSF Chimera

    • Open the 3D structure file for (S)-(-)-Tetraconazole.

    • Navigate to Tools → Structure Editing → Add Hydrogens . Confirm the addition.

    • Navigate to Tools → Structure Editing → Add Charges . Select "Gasteiger" and execute. A net charge of 0 should be confirmed.

    • Save the prepared ligand as a Mol2 file (e.g., tetraconazole_S_prepared.mol2).

For use with AutoDock Vina, both the receptor and ligand files must be converted to the PDBQT format. This format includes atomic partial charges, atom types, and for the ligand, information about rotatable bonds. AutoDockTools (ADT), a graphical front-end for AutoDock, is typically used for this conversion.

  • Protocol: PDBQT Conversion using AutoDockTools (ADT)

    • Receptor: Load the prepared receptor Mol2 file. ADT will automatically add hydrogens. Merge non-polar hydrogens and assign AD4 atom types. Save the final structure as a PDBQT file (e.g., 5FSA_prepared.pdbqt).

    • Ligand: Load the prepared ligand Mol2 file. ADT will detect the root and the number of rotatable bonds. It is crucial to verify that the defined torsions are chemically sensible. Save the final structure as a PDBQT file (e.g., tetraconazole_S.pdbqt).

Step 5 & 6: Grid Generation and Docking Simulation

AutoDock Vina works by exploring the conformational space of the ligand within a user-defined 3D grid, or "search space," centered on the protein's active site. The scoring function then evaluates the binding poses.

  • Protocol: Docking with AutoDock Vina

    • Define the Search Space: The most reliable way to define the grid box is to center it on the position of the co-crystallized ligand (posaconazole in 5FSA) that was removed during preparation. In UCSF Chimera, you can re-load the original 5FSA structure, select the co-crystallized ligand, and use its geometric center to define the coordinates for your grid box. A typical box size is 25 x 25 x 25 Ångströms, which is large enough to allow the ligand to rotate freely but small enough to focus the search on the active site.

    • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.

    • Execute Vina: Run AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt

Analysis and Interpretation of Results

AutoDock Vina will output a PDBQT file containing several predicted binding poses (typically 9, ranked by default) and their corresponding binding affinities (scores) in kcal/mol.

Binding Affinity (Scoring)

The binding affinity score is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. For drug-like molecules, binding affinities in the range of -7 to -12 kcal/mol are generally considered strong, although this is highly system-dependent.[18][19][20][21]

Pose RankBinding Affinity (kcal/mol)
1Example: -8.5
2Example: -8.3
3Example: -8.1
......

(Note: The values in this table are illustrative and will be replaced by the actual output from the docking simulation.)

Pose Visualization and Interaction Analysis

The most critical part of the analysis is the visual inspection of the top-ranked binding pose. This is where scientific expertise is applied to determine if the predicted binding mode is chemically and biologically plausible.

  • Action: Load the prepared receptor PDBQT file and the docking results PDBQT file into UCSF Chimera or PyMOL.

  • Key Interactions to Analyze:

    • Heme Coordination: The primary interaction for all azole antifungals is the coordination of one of the nitrogen atoms of the triazole ring with the heme iron atom in the CYP51 active site.[6] The distance should be approximately 2.1 - 2.3 Å. This is the most important interaction to verify.

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and active site residues. Common H-bond donors/acceptors in the CYP51 active site include residues like Tyrosine (Y), Serine (S), and Threonine (T).

    • Hydrophobic Interactions: The bulky side chains of azoles typically form extensive hydrophobic (van der Waals) interactions with nonpolar residues in the active site. Key residues often include Tyrosine (Y118, Y132), Leucine (L376), and Phenylalanine (F).[4][8]

    • Pi-Stacking: The aromatic rings of (-)-Tetraconazole (the dichlorophenyl group) may form pi-pi stacking interactions with aromatic residues like Tyrosine or Phenylalanine.

Ligand-Receptor Interactions cluster_ligand (-)-Tetraconazole cluster_receptor CYP51 Active Site Triazole Triazole Ring Heme Heme Iron Triazole->Heme Coordination Bond S378 S378 Triazole->S378 Hydrogen Bond Dichlorophenyl Dichlorophenyl Ring Y132 Y132 Dichlorophenyl->Y132 Hydrophobic/ Pi-Stacking L376 L376 Dichlorophenyl->L376 Hydrophobic

Caption: Key molecular interactions between (-)-Tetraconazole and the CYP51 active site.

Trustworthiness: Protocol Validation

A crucial step to ensure the trustworthiness of a docking protocol is validation. The most common and accepted method is to "redock" the co-crystallized ligand back into the active site from which it was derived.[22]

  • Protocol: Redocking Validation

    • Prepare the co-crystallized ligand (in our case, posaconazole from 5FSA) and the receptor using the exact same protocol described in sections 3.3 and 3.4.

    • Run the docking simulation using the same grid box parameters.

    • Superimpose the top-ranked docked pose of the ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[23][22] This provides confidence that the protocol is reliable for docking structurally similar ligands, like (-)-Tetraconazole.

Conclusion

This guide has outlined a rigorous and scientifically-sound workflow for the molecular docking of (-)-Tetraconazole with its fungal target, CYP51. By adhering to this detailed protocol—from careful preparation of the receptor and the specific ligand enantiomer to the critical analysis of binding poses and robust validation—researchers can generate reliable and insightful data. The predicted binding mode and affinity can serve as a powerful hypothesis-generating tool, guiding further experimental studies such as site-directed mutagenesis and providing a structural framework for the rational design of novel, more effective antifungal agents.

References

  • Hargrove, T.Y., Wawrzak, Z., & Lepesheva, G.I. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB Protein Data Bank. [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. ScotChem.[Link]

  • Mast, N., et al. (2018). Resistance to antifungals that target CYP51. PMC. [Link]

  • Keniya, M.V., et al. (2017). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. PMC. [Link]

  • Ferreira, L.G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. PMC. [Link]

  • Monk, B.C., et al. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from a pathogenic yeast Candida albicans in complex with the antifungal drug posaconazole (5fsa). Pfam. [Link]

  • Podust, L.M., et al. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. PNAS. [Link]

  • Keniya, M.V., et al. (2017). Structure of CYP51 from the pathogen Candida albicans. RCSB Protein Data Bank. [Link]

  • Bianchi, D., et al. (1991). Chemoenzymic synthesis and biological activity of both enantiomeric forms of tetraconazole, a new antifungal triazole. Journal of Agricultural and Food Chemistry. [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. ScotChem. [Link]

  • Seeliger, D., & de Groot, B.L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]

  • Hargrove, T.Y., Wawrzak, Z., & Lepesheva, G.I. (2015). Crystal structure of sterol 14-alpha demethylase (CYP51B) from a pathogenic filamentous fungus Aspergillus fumigatus in complex with voriconazole. RCSB Protein Data Bank. [Link]

  • Hargrove, T.Y., Wawrzak, Z., & Lepesheva, G.I. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51B) from a pathogenic filamentous fungus Aspergillus fumigatus in complex with a tetrazole-based inhibitor VT-1598. RCSB Protein Data Bank. [Link]

  • Singh, T., & Biswas, D. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Biointerfaces. [Link]

  • Chopra, E. (2020). Molecular Docking using Chimera. Medium. [Link]

  • Life Worldwide. (n.d.). Azole antifungals. Life Worldwide. [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • G. La Mura, et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]

  • AERU. (2026). Tetraconazole (Ref: M14360). University of Hertfordshire. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Cross, J. B., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Prieto-Martínez, F. D., et al. (2022). Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of Tinospora crispa compounds as DPP-IV inhibitors. Pensoft Publishers. [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. PMC. [Link]

  • Wang, J., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand... ResearchGate. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]

  • Shcherbakova, E. G., et al. (2023). Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. MDPI. [Link]

  • bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • Uppsala University. (n.d.). Computational methods for calculating binding free energies of ligands in COX-1. Uppsala University Publications. [Link]

  • Yuriev, E., & Agostino, M. (2013). Performing effective calculations of protein - ligand binding free energy with the help of molecular dynamics methods. Journal of Molecular Modeling. [Link]

  • ResearchGate. (n.d.). Molecular docking results (calculated by binding energy, kcal/mol). ResearchGate. [Link]

  • PubChem. (n.d.). Tetraconazole. National Center for Biotechnology Information. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • Huang, D., & Caflisch, A. (2015). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. PMC. [Link]

  • bioRxiv. (2023). Most azole antifungal resistance mutations in the drug target provide cross-resistance and carry no intrinsic fitness cost. bioRxiv. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. EECS Department, University of Central Florida. [Link]

  • YouTube. (2021). Graphviz tutorial. YouTube. [Link]

  • Medium. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium. [Link]

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  • PubChem. (2019). PubChem3D. National Center for Biotechnology Information. [Link]

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Exploratory

Pharmacokinetics and Metabolic Pathways of (-)-Tetraconazole in Plant Models: A Technical Whitepaper

Executive Summary Tetraconazole is a broad-spectrum, systemic triazole fungicide widely utilized in global agriculture to inhibit fungal sterol biosynthesis. As a chiral molecule, it exists as two enantiomers: (+)-R-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetraconazole is a broad-spectrum, systemic triazole fungicide widely utilized in global agriculture to inhibit fungal sterol biosynthesis. As a chiral molecule, it exists as two enantiomers: (+)-R-tetraconazole and (-)-S-tetraconazole. Recent advancements in chiral chromatography and mass spectrometry have revealed that plant models do not process these enantiomers equally. This whitepaper provides an in-depth technical analysis of the enantioselective pharmacokinetics, metabolic degradation pathways, and physiological impacts of (-)-Tetraconazole in plant models, culminating in a self-validating methodological framework for its quantification.

Stereochemistry and Enantioselective Pharmacokinetics

The chirality of agricultural xenobiotics dictates their biological fate. In plant models, the pharmacokinetic absorption, translocation, and dissipation of tetraconazole are highly stereoselective.

Field and greenhouse studies on wheat, cucumber, and muskmelon demonstrate that the (-)-S-tetraconazole enantiomer is preferentially absorbed and significantly more rapidly degraded by the plant's endogenous metabolic machinery compared to its (+)-R counterpart[1][2]. This differential metabolism follows first-order kinetics and results in a progressive enantiomeric enrichment of (+)-R-tetraconazole in the plant tissue over time[1][3].

From an evolutionary and biochemical standpoint, this presents a fascinating dynamic: bioassays confirm that the fungicidal activity of (+)-R-tetraconazole against pathogens (e.g., F. graminearum) is 1.49 to 1.98 times greater than that of (-)-S-tetraconazole[2][4]. Consequently, the plant preferentially metabolizes the less active (-)-S-enantiomer, inadvertently leaving the more potent (+)-R-enantiomer as a persistent residue to provide prolonged crop protection.

Quantitative Pharmacokinetic Dynamics

The table below summarizes the pharmacokinetic parameters of (-)-Tetraconazole across various biological matrices, highlighting the consistent trend of enantiomeric enrichment.

Biological Matrix(-)-S-Tetraconazole t1/2​ (+)-R-Tetraconazole t1/2​ Kinetic ModelEnantiomeric Enrichment
Wheat (Triticum aestivum) Faster degradationSlower degradationFirst-order(+)-R-Tetraconazole
Cucumber (Cucumis sativus) Faster degradationSlower degradationFirst-order(+)-R-Tetraconazole
Strawberry (Fermentation) 3.12 – 3.18 days3.76 – 4.05 daysFirst-order(+)-R-Tetraconazole
Human Liver Microsomes *14.98 minutes41.18 minutesFirst-order(+)-R-Tetraconazole

*Included to demonstrate the cross-kingdom conservation of CYP-mediated enantioselective metabolism[5][6].

Metabolic Degradation Pathways in Plants

Once absorbed into the plant's vascular system, (-)-Tetraconazole undergoes extensive Phase I and Phase II metabolism. The xenobiotic detoxification system in plants identifies the molecule and initiates degradation primarily through cytochrome P450-mediated pathways[5][7].

  • Phase I (Oxidation and Cleavage): The primary metabolic attack occurs via the cleavage of the ether linkage and subsequent oxidation. This yields two major intermediate metabolites: tetraconazole acid and tetraconazole alcohol [7].

  • Phase II (Conjugation): Further enzymatic cleavage separates the 1,2,4-triazole ring from the parent structure. The free triazole ring is then conjugated with endogenous plant amino acids (such as serine) to form triazolylalanine , which can be further oxidized to triazolylacetic acid [7].

MetabolicPathway S_Tetra (-)-S-Tetraconazole (Parent Compound) Cleavage Phase I: Ether Cleavage & Oxidation S_Tetra->Cleavage Cytochrome P450 Triazole Phase II: 1,2,4-Triazole Ring Cleavage S_Tetra->Triazole Enzymatic Cleavage Acid Tetraconazole Acid Cleavage->Acid Alcohol Tetraconazole Alcohol Cleavage->Alcohol TAA Triazolylacetic Acid Triazole->TAA TLA Triazolylalanine Triazole->TLA Plant Amino Acid Conjugation

Metabolic degradation pathway of (-)-Tetraconazole in plant models.

Physiological Impact and Cellular Stress Responses

While plants possess the metabolic pathways to degrade (-)-Tetraconazole, the presence of the xenobiotic induces measurable physiological stress. At the cellular level, tetraconazole exposure triggers oxidative stress, leading to the generation of Reactive Oxygen Species (ROS).

In plant root tip meristem models, tetraconazole induces a 3-fold increase in Malondialdehyde (MDA) content, a primary biomarker for lipid peroxidation and cell membrane damage[4]. To counteract this toxicity, the plant's defense mechanisms upregulate the activity of antioxidant enzymes, resulting in a 1- to 2-fold increase in Superoxide Dismutase (SOD) and Catalase (CAT) activities[4]. This demonstrates that the rapid metabolism of (-)-Tetraconazole is a necessary survival response to mitigate localized cellular toxicity.

Methodological Framework: Self-Validating Chiral Analysis

To accurately quantify the enantioselective degradation of (-)-Tetraconazole, researchers must employ highly specific analytical workflows. The following protocol outlines a self-validating system combining a modified QuEChERS extraction with Chiral Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2][3].

The Causality of Experimental Design

A self-validating protocol incorporates internal controls at every critical juncture to ensure data integrity:

  • Internal Standardization: The addition of an internal standard (e.g., Hexaconazole) prior to extraction corrects for analyte loss and compensates for matrix-induced ion suppression during MS ionization[3].

  • Matrix-Matched Calibration: Ensures that the Limit of Quantification (LOQ) is accurate despite the presence of complex plant secondary metabolites.

Step-by-Step Analytical Protocol
  • Cryogenic Homogenization: Mill 10 g of plant tissue (e.g., wheat or cucumber leaves) at -196°C using liquid nitrogen.

    • Causality: Cryo-milling halts endogenous enzymatic activity, preventing the artificial, ex vivo degradation of (-)-Tetraconazole prior to extraction.

  • Salting-Out Extraction: Transfer the powder to a centrifuge tube. Add 10 mL of Acetonitrile, followed by 4 g anhydrous MgSO₄ and 1 g NaCl. Vortex vigorously for 3 minutes[8].

    • Causality: Acetonitrile precipitates plant proteins. MgSO₄ drives the partitioning of the fungicide into the organic phase by reducing its water solubility (the salting-out effect).

  • dSPE Cleanup: Transfer 1.5 mL of the organic supernatant to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes[8].

    • Causality: PSA acts as a weak anion exchanger, stripping out organic acids and polar pigments (like chlorophyll) that would otherwise cause severe background noise and column fouling.

  • Chiral UPLC Separation: Inject 2 µL of the filtered extract onto a Cellulose tris-(4-methylbenzoate) chiral stationary phase column, using a methanol/0.1% formic acid mobile phase[1][3].

    • Causality: The derivatized cellulose creates a chiral microenvironment. The (-)-S and (+)-R enantiomers form transient, reversible diastereomeric complexes via hydrogen bonding and π−π interactions, allowing for baseline resolution.

  • ESI-MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI) to quantify the specific precursor-to-product ion transitions for (-)-Tetraconazole[3][8].

Workflow Homogenization 1. Cryogenic Homogenization (Halt enzymatic activity) Extraction 2. Salting-out Extraction (Acetonitrile + MgSO4/NaCl) Homogenization->Extraction Cleanup 3. dSPE Cleanup (PSA + MgSO4) Extraction->Cleanup ChiralLC 4. Chiral UPLC Separation (Cellulose-based CSP) Cleanup->ChiralLC MSMS 5. ESI-MS/MS Quantification (MRM Mode) ChiralLC->MSMS

Step-by-step QuEChERS and Chiral UPLC-MS/MS analytical workflow.

Conclusion

The pharmacokinetics of (-)-Tetraconazole in plant models is a prime example of enantioselective xenobiotic metabolism. Plants preferentially absorb and degrade the (-)-S-enantiomer via cytochrome P450-mediated ether cleavage and triazole ring conjugation. This rapid metabolism serves as a defense mechanism against oxidative stress but results in the environmental enrichment of the more fungicidally active (+)-R-enantiomer. Understanding these pathways through rigorous, self-validating chiral analytical frameworks is essential for modern agrochemical risk assessment and the development of safer, enantiopure crop protection strategies.

References

  • [1] Enantioselective determination of triazole fungice tetraconazole by chiral high-performance liquid chromatography and its application to pharmacokinetic study in cucumber, muskmelon, and soils. nih.gov. 1

  • [7] Dissipation Study of the Fungicide Tetraconazole in Greenhouse-Grown Cucumbers. acs.org. 7

  • [5] Enantioselective metabolic mechanism and metabolism pathway of tetraconazole in human liver microsomes: In vitro and in silico study. nih.gov. 5

  • [2] Enantioselective effects of the chiral fungicide tetraconazole in wheat. nih.gov. 2

  • [3] Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS and Application to Measure Enantioselective Degradation in Strawberries. semanticscholar.org. 3

  • [4] Tetraconazole | Fungicide - MedchemExpress.com. medchemexpress.com. 4

  • [6] Enantioselective behaviour of tetraconazole during strawberry wine-making process. nih.gov. 6

  • [8] Rapid Analysis of Tetraconazole Residues in Fruits and Vegetables using Ethyl Acetate Extraction and Gas Chromatography-tandem Mass Spectrometry. researchgate.net. 8

Sources

Protocols & Analytical Methods

Method

Chiral HPLC Method Development for the Enantiomeric Separation of (-)-Tetraconazole

Application Note & Protocol Abstract This document provides a comprehensive guide to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of tetraconazole enantiomers. Tetrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of tetraconazole enantiomers. Tetraconazole, a broad-spectrum triazole fungicide, possesses a single chiral center, resulting in two enantiomers, (+)-R- and (-)-S-tetraconazole.[1] These enantiomers can exhibit different fungicidal activities and degradation rates, making their separation and quantification essential for environmental risk assessment, food safety, and regulatory compliance.[1][2] This guide details the rationale behind experimental choices, provides step-by-step protocols for method development and validation, and presents expected data, grounded in established scientific principles and regulatory standards.

Introduction: The Significance of Chirality in Tetraconazole

Chirality is a critical factor in the biological activity of many agrochemicals. For tetraconazole, the two enantiomers can interact differently with target enzymes and organisms. For instance, studies have indicated that the (+)-R-enantiomer may possess greater fungicidal activity against specific pathogens compared to its (-)-S-counterpart.[1] Consequently, a reliable analytical method to resolve and quantify these enantiomers is paramount. Chiral HPLC, particularly with polysaccharide-based chiral stationary phases (CSPs), has proven to be a powerful and effective technique for this purpose.[1][3]

The development of a successful chiral HPLC method hinges on a systematic approach to selecting the appropriate CSP and optimizing the mobile phase to achieve adequate resolution. This guide will walk researchers through this process, from initial column screening to full method validation according to International Council for Harmonisation (ICH) guidelines.[4][5]

Foundational Principles: Understanding Chiral Recognition

The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including triazole fungicides.[4][6][7]

The primary mechanism of chiral recognition on these phases involves a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte and the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: Stacking between aromatic rings of the analyte and the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar bonds.

  • Steric Fit: The most crucial factor, where one enantiomer fits more favorably into the chiral cavities or grooves of the CSP, leading to a stronger interaction and longer retention time.

The choice of mobile phase, particularly the organic modifier and any additives, plays a critical role in modulating these interactions to achieve optimal separation.

Method Development Strategy: A Step-by-Step Approach

A logical workflow is essential for efficient and successful method development. The following diagram outlines the key stages:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Goal: Separate Tetraconazole Enantiomers Screen_CSP Screen Chiral Stationary Phases (e.g., Cellulose & Amylose-based) Start->Screen_CSP Screen_MP Test Different Mobile Phases (Normal & Reversed-Phase) Screen_CSP->Screen_MP Optimize_MP Optimize Mobile Phase Composition (Modifier Ratio, Additives) Screen_MP->Optimize_MP Optimize_Params Optimize Instrumental Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Check_Resolution Assess Resolution (Rs > 1.7) and Peak Shape Optimize_Params->Check_Resolution Validation Perform Method Validation (ICH Guidelines) Check_Resolution->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness caption Figure 1: Workflow for Chiral HPLC Method Development and Validation.

Experimental Protocols

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[8][9]

  • Chiral Columns: Polysaccharide-based columns are recommended. Based on literature for tetraconazole and similar triazoles, the following are excellent starting points:

    • Cellulose tris-(4-methylbenzoate) based column.[2]

    • Cellulose tris-(3-chloro-4-methylphenylcarbamate) based column.[10]

  • Chemicals and Reagents:

    • Tetraconazole analytical standard (racemic mixture).[11]

    • HPLC-grade n-hexane, ethanol, and isopropanol.

    • Methanol and acetonitrile (for reversed-phase screening).

    • Formic acid (for reversed-phase).[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic tetraconazole standard and dissolve it in 10 mL of methanol.[9]

  • Working Standard Solution (10 µg/mL): Dilute the stock solution with the mobile phase to an appropriate concentration for injection (e.g., 10 µg/mL).

The initial screening aims to identify a suitable CSP and mobile phase system that shows at least partial separation of the enantiomers. Normal-phase chromatography is often the first choice for polysaccharide-based CSPs.

  • Column Installation and Equilibration:

    • Install a cellulose-based chiral column (e.g., Cellulose tris-(4-methylbenzoate), 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase (e.g., n-Hexane:Ethanol 90:10 v/v) at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.[2]

  • System Suitability:

    • Set the UV detector to an appropriate wavelength for tetraconazole (e.g., 220 nm).[3]

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Injection and Analysis:

    • Inject 10 µL of the 10 µg/mL racemic tetraconazole working standard.

    • Run the analysis and record the chromatogram.

  • Evaluation:

    • Examine the chromatogram for the presence of two peaks corresponding to the enantiomers.

    • If separation is observed, proceed to optimization. If not, alter the mobile phase composition (e.g., change the alcohol modifier to isopropanol or adjust the ratio) or switch to a different CSP (e.g., an amylose-based column).

Once partial separation is achieved, the next step is to optimize the conditions to obtain baseline resolution (Rs ≥ 1.7).[12]

  • Mobile Phase Composition:

    • Systematically vary the percentage of the alcohol modifier (e.g., ethanol) in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks. Test compositions such as 95:5, 90:10, and 85:15 (n-Hexane:Ethanol).

  • Flow Rate:

    • Adjust the flow rate to balance analysis time and efficiency. A typical range to investigate is 0.6 to 1.0 mL/min.[2][3]

  • Column Temperature:

    • Temperature can influence enantioselectivity. Analyze samples at different column temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal condition. Lower temperatures often enhance separation for many compounds on polysaccharide CSPs.[2][7]

A successful separation of tetraconazole enantiomers has been reported using a cellulose tris-(4-methylbenzoate) stationary phase with a mobile phase of n-hexane and ethanol (90:10) at a flow rate of 0.8 mL/min and a temperature of 20°C.[2]

Data Presentation and Expected Results

The following table summarizes a well-optimized method for tetraconazole enantiomer separation based on published data.[2]

ParameterOptimized Condition
HPLC System Agilent 1200 or equivalent with DAD
Chiral Stationary Phase Cellulose tris-(4-methylbenzoate) (e.g., Chiralcel OJ-H)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 20°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Expected Retention Time (-)-S ~12 min
Expected Retention Time (+)-R ~14 min
Expected Resolution (Rs) > 2.0

Note: Retention times are approximate and may vary depending on the specific system and column batch.

Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose, following ICH guidelines.[4][5][13]

G cluster_params Validation {Method Validation | Key Parameters} Specificity Specificity Distinguishes enantiomers from matrix and degradants Validation->Specificity Linearity Linearity Proportional response over a concentration range Validation->Linearity Accuracy Accuracy Closeness of test results to the true value Validation->Accuracy Precision Precision Agreement between repeated measurements Validation->Precision LOD Limit of Detection (LOD) Lowest detectable concentration Validation->LOD LOQ Limit of Quantitation (LOQ) Lowest quantifiable concentration Validation->LOQ Robustness Robustness Unaffected by small, deliberate variations Validation->Robustness caption Figure 2: Key Validation Parameters for a Chiral HPLC Method.

Inject a blank, a racemic standard, and individual enantiomer standards (if available) to demonstrate that the method is selective for the two enantiomers and that there is no interference at their retention times.

Prepare a series of at least five concentrations of the racemic standard (e.g., from 0.5 to 50 µg/mL).[2] Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Perform recovery studies by spiking a known amount of the (-)-tetraconazole enantiomer into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Repeatability (Intra-day Precision): Inject a standard solution six times consecutively. The relative standard deviation (%RSD) of the peak areas for each enantiomer should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[12] For tetraconazole in plant and soil samples, LODs have been reported around 0.06-0.12 µg/g.[2]

Introduce small, deliberate changes to the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The resolution between the enantiomers should remain acceptable (Rs > 1.7), demonstrating the method's reliability during routine use.

Conclusion

This application note provides a comprehensive framework for the development and validation of a chiral HPLC method for the separation of tetraconazole enantiomers. By employing a systematic screening and optimization strategy centered on polysaccharide-based chiral stationary phases, a robust and reliable method can be established. Adherence to rigorous validation protocols ensures that the developed method is fit for its intended purpose in research, quality control, and regulatory settings, enabling the accurate assessment of the environmental and biological impact of individual tetraconazole enantiomers.

References

  • BenchChem. (n.d.). Application Note: Chiral Separation of Tetraconazole Enantiomers by High-Performance Liquid Chromatography.
  • Li, W., et al. (2012).
  • Dong, F., et al. (2012). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Analytical Methods, 4, 1333-1339.
  • Liu, D., et al. (2012). Enantioselective determination of triazole fungice tetraconazole by chiral high-performance liquid chromatography and its application to pharmacokinetic study in cucumber, muskmelon, and soils. Chirality, 24(4), 312-8.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • Wang, P., et al. (2011).
  • Ali, I., et al. (2008). The Chiral Separation of Triazole Pesticides Enantiomers by Amylose-Tris (3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Chirality, 20(9), 1017-22.
  • López-Fernández, O., et al. (2012). Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS and Application to Measure Enantioselective Degradation in Strawberries.
  • Rao, B. P., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(10), 143-154.
  • Gálová, J., et al. (2018). HPLC separation of enantiomers of some antifungals using covalently immobilized polysaccharide-based chiral selectors and polar organic mobile phases.
  • Babiak, K. A. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
  • National Center for Biotechnology Information. (n.d.). Tetraconazole. PubChem Compound Database. Retrieved from [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Rao, B. P., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
  • Islam, M. R., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 59-67.
  • de Andrade, D. F., et al. (2012). Simultaneous enantioselective determination of triazole fungicides in soil and water by chiral liquid chromatography/tandem mass spectrometry.
  • Kumar, K. A., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(4), 441-6.
  • Klickic, I., et al. (2020). Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin, 66(2), 115-125.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methodologies for Tetraconazole Analysis: A Newly Validated Method vs. a Conventional Approach.

Sources

Application

Enantioselective Degradation Tracking of (-)-Tetraconazole in Aquatic Environments: Application Note &amp; Protocols

Introduction & Mechanistic Background Tetraconazole is a broad-spectrum, systemic triazole fungicide widely applied as a racemate to control agricultural fungal pathogens 1[1]. Upon entering aquatic ecosystems via agricu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Tetraconazole is a broad-spectrum, systemic triazole fungicide widely applied as a racemate to control agricultural fungal pathogens 1[1]. Upon entering aquatic ecosystems via agricultural runoff, it partitions rapidly from the water column into the sediment phase, where it exhibits high persistence and slow degradation 2[2].

Because tetraconazole contains a chiral center, its enantiomers—(R)-(+)-tetraconazole and (S)-(-)-tetraconazole—exhibit distinct biological activities and environmental fates. The (R)-(+)-enantiomer possesses approximately 1.49 to 1.98 times greater fungicidal activity against pathogens than the (S)-(-)-enantiomer 1[1]. In various biological matrices, degradation is highly stereoselective; for instance, (S)-(-)-tetraconazole degrades more rapidly in plant tissues, whereas the (R)-(+)-enantiomer is preferentially degraded in certain soils 1[1].

Tracking the specific enantioselective degradation of (-)-tetraconazole in aquatic environments is critical for accurate environmental risk assessments. Relying solely on achiral total-residue data obscures the true ecotoxicological burden, as the ratio of the highly toxic (+)-enantiomer to the (-)-enantiomer shifts over time due to microbial selectivity.

Aquatic Degradation Pathways & Kinetics

In aquatic environments, tetraconazole is generally stable to hydrolysis at pH 5–9 and undergoes very slow photolysis 2[2]. The primary degradation mechanism is microbial transformation in the sediment, leading to the cleavage of the triazole ring or ether linkage, forming metabolites such as 1H-1,2,4-triazol-1-ylacetic acid3[3].

Table 1: Physicochemical and Kinetic Properties of Tetraconazole in Aquatic Systems

ParameterValueMechanistic Implication
Water Photolysis Half-life 107 - 215 daysIndicates high stability to UV; microbial degradation is the primary pathway in dark sediment.
Water-to-Sediment Partitioning (t1/2) 7.9 - 27 daysRapid adsorption to sediment organic carbon; sediment acts as the primary sink for the fungicide.
Primary Degradation Products 1H-1,2,4-triazol-1-ylacetic acidResult of microbial ether linkage or triazole ring cleavage.
Enantiomeric Activity Ratio (R)-(+) is 1.49–1.98x more activeDifferential toxicity necessitates enantiomer-specific tracking to assess true ecological risk.

Experimental Workflow

G N1 1. Aquatic Microcosm Setup (Water & Sediment Matrix) N2 2. Racemic Tetraconazole Spiking (100 µg/L nominal) N1->N2 N3 3. Time-Course Sampling (Days 0, 7, 14, 28, 56, 100) N2->N3 N4 4. Phase Separation Centrifugation & Filtration N3->N4 N5 5A. Water Phase Extraction (Solid Phase Extraction - SPE) N4->N5 N6 5B. Sediment Phase Extraction (Modified QuEChERS) N4->N6 N7 6. Chiral LC-MS/MS Analysis (Lux Cellulose-2 Column) N5->N7 N6->N7 N8 7. Kinetic & Enantiomer Fraction (EF) Modeling N7->N8

Workflow for tracking enantioselective degradation of tetraconazole.

Step-by-Step Protocol: Enantioselective Tracking of (-)-Tetraconazole

Rationale & Causality

Standard achiral analysis cannot distinguish between the (R)-(+) and (S)-(-) enantiomers. We employ a chiral stationary phase (Lux Cellulose-2) which utilizes cellulose tris(3-chloro-4-methylphenylcarbamate) to provide spatial and hydrogen-bonding recognition, effectively resolving the enantiomers4[4]. For extraction, Solid Phase Extraction (SPE) is used for the water phase to concentrate ultra-trace residues 5[5], while a modified QuEChERS method is applied to the sediment to disrupt strong soil-binding interactions and remove matrix interferences3[3].

Step 1: Aquatic Microcosm Incubation
  • Matrix Collection: Collect natural surface water and upper sediment (0-5 cm) from an uncontaminated agricultural watershed. Sieve the sediment (2 mm) to remove organic debris and standardize particle size.

  • Setup: Establish water-sediment microcosms in amber glass bottles using a 4:1 water-to-sediment volumetric ratio. Causality: Amber bottles eliminate photolysis variables, ensuring observed degradation is strictly microbial.

  • Acclimation: Incubate the systems in the dark at 20 ± 2 °C for 7 days. Causality: This stabilizes the microbial communities disrupted during sampling.

  • Spiking: Spike the water column with racemic tetraconazole to achieve a nominal concentration of 100 µg/L.

  • Sampling: Harvest sacrificial replicates at days 0, 1, 3, 7, 14, 28, 56, and 100.

Step 2: Phase Separation and Extraction

Water Phase (SPE):

  • Centrifuge the harvested microcosm at 4000 rpm for 10 minutes to separate the water and sediment phases.

  • Filter the aqueous phase through a 0.45 µm glass fiber filter.

  • Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL HPLC-grade water.

  • Load the water sample at a controlled flow rate of 5 mL/min to ensure optimal analyte retention.

  • Elute the analytes with 10 mL of dichloromethane/ethyl acetate (1:1, v/v). Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL methanol for LC-MS/MS5[5].

Sediment Phase (Modified QuEChERS):

  • Lyophilize the sediment pellet and weigh 5.0 g into a 50 mL centrifuge tube.

  • Add 10 mL of HPLC-grade water (to swell the matrix pores) and 10 mL of acetonitrile containing 1% acetic acid. Vortex for 2 minutes3[3].

  • Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to drive phase partitioning. Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes 1[1].

  • Transfer 5 mL of the supernatant to a dispersive SPE (dSPE) tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Vortex and centrifuge.

  • Filter the purified supernatant through a 0.22 µm PTFE syringe filter.

Step 3: Chiral LC-MS/MS Analysis
  • Column: Lux Cellulose-2 (150 mm × 2.0 mm, 3 µm) or equivalent chiral column5[5].

  • Mobile Phase: Isocratic elution using Methanol / 0.1% Formic Acid in Water (typically 70:30, v/v) to ensure baseline resolution (Rs > 1.5) of the enantiomers4[4].

  • Flow Rate: 0.3 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

  • Transitions: Tetraconazole m/z 372.0 → 158.9 (quantifier) and 372.0 → 145.0 (qualifier).

System Suitability & Self-Validation: To ensure trustworthiness, the protocol must be self-validating. Spike samples with hexaconazole as an internal standard prior to extraction to correct for matrix-induced ion suppression and extraction losses4[4]. Run matrix-matched calibration curves alongside enantiopure standards to unequivocally confirm the retention times and elution order of (-)-tetraconazole and (+)-tetraconazole.

Step 4: Data Processing and Kinetic Modeling
  • Enantiomer Fraction (EF): Calculate the EF to quantify enantioselectivity6[6]. EF = Concentration of (+)-enantiomer / [Concentration of (+)-enantiomer + Concentration of (-)-enantiomer] An EF of 0.5 indicates racemic (non-selective) degradation. An EF > 0.5 indicates preferential degradation of the (-)-enantiomer.

  • Kinetic Modeling: Fit the dissipation data of each enantiomer to a first-order kinetic model: Ct​=C0​e−kt .

  • Calculate the half-life ( t1/2​=ln(2)/k ) for (-)-tetraconazole and (+)-tetraconazole independently to establish the stereoselective environmental risk profile.

References

  • Title: Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior Source: PubMed / Environmental Pollution URL: [Link]

  • Title: Pesticides - Fact Sheet for Tetraconazole Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: SPE-LC-MS/MS Analysis of Chiral and Achiral Fungicides in Drinking Water Source: MDPI URL: [Link]

  • Title: Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS and Application to Measure Enantioselective Degradation in Strawberries Source: ResearchGate URL: [Link]

  • Title: Enantioselective Dissipation, Residue, and Risk Assessment of Diniconazole Enantiomers in Four Kinds of Fruits Source: ACS Publications URL: [Link]

Sources

Method

Application Note: Enantioselective GC-MS/MS Analysis of (-)-Tetraconazole Residues in Agricultural Matrices

Executive Rationale & Mechanistic Principles Tetraconazole is a highly effective, 1 utilized globally to control pathogenic fungi in crops[1]. Although it is commercially synthesized and applied as a racemate (a 1:1 mixt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Principles

Tetraconazole is a highly effective, 1 utilized globally to control pathogenic fungi in crops[1]. Although it is commercially synthesized and applied as a racemate (a 1:1 mixture of enantiomers), its behavior in the environment is highly stereoselective. The enantiomers of chiral pesticides often exhibit 2[2]. Consequently, quantifying total tetraconazole is insufficient for rigorous dietary risk assessment; monitoring the specific residue levels of the (-)-enantiomer is critical.

To achieve this, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is employed due to its3[3]. Because standard achiral columns cannot resolve enantiomers, a 2 is utilized[2]. The chiral recognition mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin cavity and the tetraconazole enantiomers, allowing for baseline separation prior to mass spectrometric detection[4].

Experimental Methodology: A Self-Validating Workflow

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method[1]. To ensure the protocol is a self-validating system, Triphenylphosphate is introduced early in the workflow as an internal standard (IS) to continuously monitor extraction efficiency and matrix effects[5].

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% acetic acid. Causality: The acidic environment stabilizes base-sensitive targets and improves the partitioning of polar analytes.

  • QuEChERS Salts: 4 g anhydrous MgSO₄ and 1 g NaCl[1].

  • d-SPE Cleanup Sorbents: 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Causality: PSA removes organic acids and sugars, while C18 removes lipid interferences that would otherwise contaminate the GC inlet and degrade the chiral stationary phase[1].

  • Reconstitution Solvent: Ethyl Acetate (GC-MS grade).

Step-by-Step Extraction Protocol
  • Sample Comminution: Cryogenically mill 100 g of the crop sample using dry ice. Causality: Cryogenic grinding prevents the thermal degradation or potential chiral inversion of the pesticide enantiomers during homogenization.

  • Internal Standard Fortification: Weigh 10 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 75 µL of Triphenylphosphate IS solution (10 µg/mL). Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of the extraction solvent (Acetonitrile with 1% acetic acid). Vortex vigorously for 1 minute.

  • Phase Partitioning: Add the QuEChERS salts (4 g MgSO₄, 1 g NaCl). Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ agglomerates, which trap analytes. Centrifuge at 4,000 rpm for 5 minutes[1].

  • d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the cleanup sorbents (MgSO₄, PSA, C18). Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

  • Solvent Exchange (Critical for GC): Transfer 3 mL of the cleaned supernatant to a glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.5 mL of ethyl acetate[6]. Causality: Acetonitrile has a massive expansion volume upon vaporization. Injecting it directly into a GC inlet causes "backflash" (vapor expanding beyond the liner), leading to poor peak shapes, carryover, and loss of quantitative reproducibility. Ethyl acetate is highly compatible with GC-MS/MS.

Workflow Visualization

Workflow N1 Homogenized Crop Matrix (Cryogenic Grinding) N2 Acetonitrile Extraction (1% Acetic Acid) N1->N2 Addition of Solvent + IS N3 Phase Partitioning (MgSO4 + NaCl) N2->N3 Salting Out N4 d-SPE Cleanup (PSA + C18 + MgSO4) N3->N4 Supernatant Transfer N5 Solvent Exchange (Evaporation -> Ethyl Acetate) N4->N5 Matrix Removal N6 Chiral GC-MS/MS (Cyclodextrin Column) N5->N6 Injection N7 (-)-Tetraconazole Quantification (MRM) N6->N7 Enantiomeric Separation

Caption: QuEChERS extraction and Chiral GC-MS/MS workflow for (-)-Tetraconazole analysis.

Instrumental Parameters & Data Presentation

The analysis is performed using a Triple Quadrupole GC-MS/MS system operating in Electron Ionization (EI) mode.

  • Column: Derivatized β-cyclodextrin chiral capillary column (e.g., 30 m × 0.25 mm id, 0.25 µm film thickness).

  • Carrier Gas: Helium (Purity ≥ 99.999%) at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C, Splitless injection (1 µL).

  • Oven Program: 120°C (hold 1 min), ramp at 15°C/min to 180°C, then ramp at 5°C/min to 230°C (hold 5 min).

Multiple Reaction Monitoring (MRM) Transitions

To guarantee absolute specificity, dynamic MRM (dMRM) is utilized. The following table summarizes the optimized transitions[3].

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
(-)-Tetraconazole33621820430 / 30
(+)-Tetraconazole33621820430 / 30
Triphenylphosphate (IS)3262157715 / 30
System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met for every analytical batch:

  • Chiral Resolution ( Rs​ ): The chromatographic resolution between (+)- and (-)-tetraconazole must be ≥1.5 (baseline separation)[4].

  • Internal Standard Recovery: The absolute peak area of Triphenylphosphate must indicate an extraction recovery between 80% and 120%[5].

  • Ion Ratio Stability: The ratio of the quantifier ion (m/z 218) to the qualifier ion (m/z 204) for (-)-tetraconazole must remain within ±15% of the average ratio established by the matrix-matched calibration curve[3].

Method Validation Summary

Validation was performed across multiple complex matrices, demonstrating exceptional accuracy and precision[6].

MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)LOQ (µg/kg)
Cucumber1092.44.52.0
Tomato1089.75.22.0
Apple1095.13.82.0

Conclusion

By integrating a robust, modified QuEChERS extraction with solvent exchange and cyclodextrin-based chiral GC-MS/MS, this protocol successfully isolates and quantifies the (-)-enantiomer of tetraconazole. The inclusion of rigorous, self-validating QC checks ensures that the data generated is highly reliable, meeting the stringent requirements of modern agrochemical residue monitoring and pharmacokinetic studies.

Sources

Application

Preparation and storage of (-)-Tetraconazole standard solutions for LC-MS/MS

An In-Depth Guide to the Preparation and Storage of (-)-Tetraconazole Standard Solutions for Quantitative LC-MS/MS Analysis Introduction Tetraconazole is a broad-spectrum systemic triazole fungicide widely utilized to co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preparation and Storage of (-)-Tetraconazole Standard Solutions for Quantitative LC-MS/MS Analysis

Introduction

Tetraconazole is a broad-spectrum systemic triazole fungicide widely utilized to control fungal diseases in various agricultural crops.[1] It operates by inhibiting sterol biosynthesis, which is crucial for the formation of fungal cell membranes, thereby blocking mycelial growth.[1][2] For regulatory monitoring, environmental fate studies, and quality control, accurate and precise quantification of pesticide residues is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and selectivity.

The foundation of any robust quantitative LC-MS/MS method is the accuracy of its calibration standards. Errors in the preparation of standard solutions can lead to significant deviations in analytical results, compromising data integrity. This application note provides a comprehensive, field-proven protocol for the preparation and storage of (-)-Tetraconazole standard solutions, designed for researchers, scientists, and drug development professionals. As a chiral molecule, tetraconazole exists as two enantiomers: (R)-(+)- and (S)-(-)-Tetraconazole.[3] While commercial standards are often supplied as a racemic mixture, this guide is applicable for the preparation of standards for the specific analysis of the (-)-enantiomer or the racemate.[3]

Physicochemical Properties of Tetraconazole

A thorough understanding of the analyte's physicochemical properties is critical for making informed decisions regarding solvent selection, storage conditions, and handling procedures.

ParameterValueReference(s)
Chemical Name rac-1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole[3]
Molecular Formula C₁₃H₁₁Cl₂F₄N₃O
Molecular Weight 372.15 g/mol [1]
CAS Number 112281-77-3[1]
Appearance Colorless to yellow, viscous liquid[1][4]
Water Solubility 150 - 159 mg/L (at 20-23 °C)[1][5]
Organic Solvent Solubility Readily soluble in acetonitrile, acetone, methanol, dichloromethane, DMSO, and ethyl acetate.[1][5]
Log K_ow 3.56[5]
Stability Stable to hydrolysis at pH 5, 7, and 9. Stable to photolysis in water and on soil.[5][6]

Health and Safety Precautions

Tetraconazole is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory when handling the analytical standard.

  • Engineering Controls : Always handle the neat tetraconazole standard and concentrated solutions within a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile or other chemically resistant gloves to prevent skin contact.[1]

    • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[1]

    • Lab Coat : A standard laboratory coat should be worn to protect clothing and skin.

  • General Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

  • Spill Management : In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect the mixture into a sealed container for hazardous waste disposal, and decontaminate the area. Prevent release into the environment.[1]

Experimental Protocol: Preparation of Standard Solutions

This protocol details the preparation of a high-concentration primary stock solution and its subsequent dilution to create working-level calibration standards. The cornerstone of this process is the use of calibrated equipment and high-purity reagents to ensure the highest degree of accuracy.[7]

Required Materials and Equipment
  • (-)-Tetraconazole analytical standard (neat material of known purity, ≥96%)

  • HPLC or LC-MS grade acetonitrile (CH₃CN)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes (e.g., P100, P1000) and appropriate tips

  • Amber glass vials with PTFE-lined screw caps

  • Laboratory vortex mixer

  • Ultrasonic bath

  • Weighing paper or boats

  • Spatula

Protocol 1: Preparation of 1000 mg/L Primary Stock Solution

The primary stock solution serves as the source for all subsequent dilutions. Its accurate preparation is the most critical step in the entire workflow. Acetonitrile is selected as the solvent due to its high solubility for tetraconazole and its compatibility with reversed-phase LC-MS/MS systems.[1][8]

  • Standard Equilibration : Before opening, allow the container of the neat tetraconazole analytical standard to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents the condensation of atmospheric moisture onto the standard, which would introduce weighing errors.

  • Weighing : On a calibrated analytical balance, accurately weigh approximately 10 mg of the tetraconazole standard onto weighing paper. Record the exact weight to four decimal places (e.g., 10.XXXX mg).

  • Dissolution : Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Use a small funnel if necessary. Rinse the weighing paper multiple times with small volumes of acetonitrile, transferring the rinsate into the volumetric flask to ensure no material is lost. Add acetonitrile to the flask until it is approximately half-full.

  • Sonication : Cap the flask securely and place it in an ultrasonic bath for 5-10 minutes, or until the standard is completely dissolved.[1] A vortex mixer can also be used to facilitate dissolution. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Dilution to Volume : After the solid is fully dissolved, allow the solution to return to room temperature. This is crucial as the volume of the solvent is temperature-dependent. Once equilibrated, carefully add acetonitrile dropwise to the calibration mark on the neck of the volumetric flask. Use a pipette for the final addition to avoid overshooting the mark.

  • Homogenization : Securely cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.[1]

  • Calculation of Exact Concentration : Calculate the precise concentration of the stock solution using the following formula. This calculation must account for the actual weight and the purity of the analytical standard.

    Formula: Concentration (mg/L) = (Weight of standard (mg) × Purity of standard (%)) / Volume of flask (L)

    Example: If 10.25 mg of a 98.5% pure standard is dissolved in a 10.00 mL (0.010 L) flask: Concentration = (10.25 mg × 0.985) / 0.010 L = 1009.63 mg/L

  • Transfer and Labeling : Transfer the primary stock solution into an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, exact concentration, solvent, preparation date, and preparer's initials.

Protocol 2: Preparation of Working Standard Solutions & Calibration Curve

Working standards are prepared by serially diluting the primary stock solution. This creates a series of solutions across a range of concentrations used to build a calibration curve for quantifying unknown samples.[9]

  • Intermediate Stock Solution (e.g., 10 mg/L) : Using a calibrated micropipette, transfer 1.00 mL of the ~1000 mg/L primary stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with acetonitrile, cap, and invert to mix. The exact concentration should be calculated based on the primary stock's true concentration.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/L) by performing serial dilutions from the intermediate stock solution into appropriately sized volumetric flasks.[10] Alternatively, for lower concentrations, dilutions can be made in autosampler vials using calibrated micropipettes.

  • Matrix Matching : For complex sample matrices, it is best practice to prepare matrix-matched standards. This involves evaporating the solvent from the final working standards and reconstituting the residue in a blank sample extract that has been processed through the entire sample preparation procedure.[11] This compensates for matrix effects such as ion suppression or enhancement in the MS source.

Workflow for Standard Solution Preparation

The following diagram illustrates the logical workflow for the preparation of (-)-Tetraconazole analytical standard solutions, from the neat material to the final working standards for LC-MS/MS analysis.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase neat Neat (-)-Tetraconazole Analytical Standard weigh Accurate Weighing (Calibrated Balance) neat->weigh Equilibrate to RT dissolve Dissolution & Dilution (10 mL Acetonitrile, Class A Flask) weigh->dissolve Quantitative Transfer stock Primary Stock Solution (~1000 mg/L) dissolve->stock Sonicate & Homogenize intermediate Intermediate Solution (~10 mg/L) stock->intermediate 1:100 Dilution serial Serial Dilutions (Acetonitrile) intermediate->serial working Working Calibration Standards (e.g., 0.5 - 100 µg/L) serial->working analysis LC-MS/MS Analysis working->analysis

Caption: Workflow for preparing (-)-Tetraconazole stock and working solutions.

Storage and Stability

Proper storage is essential to maintain the integrity and concentration of the standard solutions over time. Incorrect storage can lead to solvent evaporation or degradation of the analyte, invalidating analytical results.

Tetraconazole is chemically stable, showing resistance to hydrolysis in aqueous solutions at pH 5, 7, and 9, and is also stable to photolysis.[5] However, best practices for pesticide standards should always be followed to ensure long-term viability.

Solution TypeStorage TemperatureContainerMaximum Recommended DurationKey Considerations
Neat Standard 4°C or as per supplierOriginal vial, tightly sealedPer manufacturer's expiryKeep in a desiccator to prevent moisture uptake.
Primary Stock (~1000 mg/L) -20°CAmber glass vial, PTFE-lined cap12-24 monthsAllow to fully equilibrate to room temperature before opening to prevent condensation. Monitor for precipitation.
Working Standards 4°CAmber glass vial, PTFE-lined cap3-6 monthsPrepare fresh as needed for best results. Avoid repeated freeze-thaw cycles.

General storage guidelines recommend keeping pesticide solutions in a cool, dark, and dry place.[12][13] Temperatures should generally be maintained between 40°F (4°C) and 100°F (38°C) for general pesticide storage, but colder temperatures (-20°C) are preferred for long-term stability of analytical stock solutions.[12][14]

Quality Control for Standard Solutions

A self-validating protocol includes checks to ensure the continued accuracy of the prepared standards.

  • System Suitability Testing : Before each analytical run, inject a mid-point calibration standard multiple times to verify system performance. Key parameters to monitor include retention time stability, peak shape, and signal response consistency.[9]

  • Gravimetric Checks : Periodically check the weight of the stock solution vials to monitor for solvent evaporation. A weight loss of more than 1% may indicate a compromised seal, and the solution should be discarded.[14]

  • Preparation of a New Stock : The accuracy of a stored primary stock solution should be verified against a freshly prepared stock solution from the same neat standard lot every 6-12 months. The responses should be within an acceptable tolerance (e.g., ±5-10%).

  • Visual Inspection : Before each use, visually inspect all solutions for signs of precipitation or discoloration. If any are observed, the solution should be discarded.

Conclusion

The reliability of quantitative LC-MS/MS analysis for (-)-Tetraconazole is directly dependent on the quality of the calibration standards. By implementing the detailed protocols outlined in this guide—from careful handling and precise preparation to appropriate storage and quality control—analytical laboratories can ensure the highest level of data accuracy and integrity. Adherence to these scientifically grounded procedures provides a robust framework for generating trustworthy and reproducible results in research, regulatory, and quality control settings.

References

  • BenchChem. (2025). Application Note: Preparation of Tetraconazole Analytical Standards and Solutions.
  • BenchChem. (2025).
  • Environmental Protection Agency (EPA). Pesticides - Fact Sheet for Tetraconazole.
  • European Reference Laboratory for Single Residue Methods (EURL-SRM). (2014). Stability of Pesticide Stock Solutions.
  • Pesticide Environmental Stewardship. Storage Conditions.
  • Chromatography Online. (2024).
  • Orun Instrument. (2025).
  • Online Pest Control Courses. (2025). Checklist for Pesticide Storage Compliance.
  • PubChem. Tetraconazole | C13H11Cl2F4N3O | CID 80277.
  • U.S. Environmental Protection Agency (EPA). (2025). Storing Pesticides Safely.
  • UMass Amherst. Pesticide Storage, Handling and Disposal.
  • BenchChem. (2025).
  • HPC Standards. Tetraconazole Solution (Solvent: Acetonitrile).
  • Mettler Toledo.
  • HPC Standards.
  • ResearchGate. (2018).
  • ResearchGate. (2008). Degradation kinetics and safety evaluabon of tetraconazole and difenoconazole residues in grape.
  • MedchemExpress.com. Tetraconazole | Fungicide.
  • PMC. Non-target impact of fungicide tetraconazole on microbial communities in soils with different agricultural management.
  • LookChem. TETRACONAZOLE 112281-77-3 wiki.
  • LGC Standards. (2024). A Guide to Using Analytical Standards.
  • AERU, University of Hertfordshire. Tetraconazole (Ref: M14360).
  • PubMed. (2008). Degradation kinetics and safety evaluation of tetraconazole and difenoconazole residues in grape.
  • LCGC International. (2026).
  • ResearchGate. (2012).
  • Journal of Plant Protection and Pathology. Determination of Imidacloprid and Tetraconazol Residues in Cucumber Fruits.
  • Agilent. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas.
  • Thermo Fisher Scientific. LC-MS Applications for Food Safety Analysis Compendium.

Sources

Technical Notes & Optimization

Troubleshooting

Improving chiral resolution of (-)-Tetraconazole enantiomers in chromatography

Technical Support Center: Optimizing Chiral Resolution of (-)-Tetraconazole Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Chiral Resolution of (-)-Tetraconazole

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the enantiomeric separation of triazole fungicides. Tetraconazole, possessing a single chiral center, exists as (+)-R and (-)-S enantiomers. Because the (-)-enantiomer often exhibits distinct pharmacokinetic and degradation profiles in environmental matrices, achieving baseline resolution ( Rs​≥1.5 ) is critical for accurate quantification and risk assessment.

This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic behaviors, and self-validating protocols to ensure your methodologies are robust, reproducible, and scientifically sound.

Visual Troubleshooting Workflow

ChiralResolution Problem Poor Resolution (Rs < 1.5) of Tetraconazole Enantiomers CSP_Eval Evaluate CSP Chemistry Problem->CSP_Eval Cellulose Cellulose-based CSP (e.g., tris-4-methylbenzoate) CSP_Eval->Cellulose Preferred Amylose Amylose-based CSP CSP_Eval->Amylose Alternative MP_Eval Optimize Mobile Phase Cellulose->MP_Eval Amylose->MP_Eval NP Normal Phase (Hexane/EtOH 90:10) MP_Eval->NP High Retention POM Polar Organic Mode (MeOH/0.1% FA 70:30) MP_Eval->POM MS/MS Compatible Tailing Peak Tailing Observed? NP->Tailing POM->Tailing Additive Add 0.1% Formic Acid (Suppresses silanol activity) Tailing->Additive Yes Success Baseline Resolution (Rs ≥ 1.5) (-)-Tetraconazole quantified Tailing->Success No Additive->Success

Decision tree for troubleshooting tetraconazole chiral chromatography.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am experiencing co-elution of tetraconazole enantiomers on an amylose-based column. Why is this happening, and how can I fix it?

  • Expert Insight (Causality): Tetraconazole features a bulky triazole ring and a 2-(2,4-dichlorophenyl) moiety. The spatial arrangement of these functional groups requires specific steric and electronic interactions for chiral recognition. While amylose-based Chiral Stationary Phases (CSPs) form helical structures that work well for many compounds, the specific chiral grooves of cellulose-based CSPs—particularly those derivatized with electron-withdrawing groups like chlorine—often provide superior halogen-halogen interactions and π−π stacking with tetraconazole.

  • Solution: Switch to a cellulose-based CSP. Literature demonstrates that cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) or cellulose tris(4-methylbenzoate) provides excellent baseline resolution for tetraconazole[1][2]. The electron-withdrawing chlorine on the phenylcarbamate alters the electron density of the carbonyl group, strengthening hydrogen bonding with the triazole nitrogen of tetraconazole.

Q2: Should I use Normal Phase (NP) or Polar Organic Mode (POM) for the mobile phase?

  • Expert Insight (Causality): The choice depends entirely on your detector and required throughput. NP (e.g., n-hexane/ethanol 90:10) relies heavily on hydrogen bonding between the analyte and the CSP's carbamate/benzoate linkages[2]. However, NP solvents are incompatible with Electrospray Ionization (ESI) if you are using LC-MS/MS. POM or Reversed-Phase (RP) modes leverage dipole-dipole interactions and steric fit within the chiral cavity.

  • Solution: If using HPLC-UV/DAD, NP with n-hexane/ethanol (90:10) at 20°C is highly stable and provides robust separation[2]. If using HPLC-MS/MS for trace environmental analysis, adopt a POM approach using Methanol and 0.1% Formic Acid (70:30, v/v)[1]. This ensures MS compatibility and accelerates the elution profile.

Q3: My (-)-Tetraconazole peak exhibits severe tailing, skewing my integration. How can I correct this?

  • Expert Insight (Causality): Peak tailing in chiral chromatography of basic triazoles is almost always caused by secondary, non-enantioselective interactions between the basic nitrogen atoms of the triazole ring and residual, unendcapped silanol groups on the silica support of the CSP.

  • Solution: Introduce an acidic additive. Adding 0.1% Formic Acid to the mobile phase protonates the residual silanols (driving them to their neutral -SiOH state), thereby suppressing the secondary ion-exchange interactions[1].

Q4: How can I validate the elution order to ensure I am accurately identifying the (-)-enantiomer?

  • Expert Insight (Trustworthiness): Relying solely on retention time is a critical failure point in chiral analysis, as slight temperature or mobile phase shifts can cause elution order reversal[3]. A self-validating system must be employed.

  • Solution: Implement a dual-detector setup using UV/Vis (or MS) in series with a Circular Dichroism (CD) detector. At a specific wavelength (e.g., 280 nm), the CD detector will yield a positive signal for the (+)-enantiomer and a negative signal for the (-)-enantiomer. Studies confirm that on a Lux Cellulose-2 column under POM conditions, the (-)-tetraconazole elutes first, followed by (+)-tetraconazole[1][4].

Quantitative Data Summary: Method Comparison

Use the following table to benchmark your method against established literature parameters for tetraconazole enantioseparation:

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Temp (°C)Elution OrderResolution ( Rs​ )Ref.
Cellulose tris(3-chloro-4-methylphenylcarbamate)MeOH / 0.1% Formic Acid (70:30)0.225(-), then (+)> 1.5[1]
Cellulose tris(4-methylbenzoate)n-Hexane / Ethanol (90:10)0.820(-), then (+)> 1.5[2]
Cellulose tris(4-chloro-3-methylphenylcarbamate)n-Hexane / Isopropanol (Varies)---1.75[3]

Self-Validating Experimental Protocol: LC-MS/MS Separation

Objective: Achieve baseline resolution and definitively confirm the elution order of (-)-Tetraconazole and (+)-Tetraconazole in complex matrices.

Phase 1: System Preparation & Equilibration

  • Column Selection: Install a cellulose tris(3-chloro-4-methylphenylcarbamate) column (e.g., Lux Cellulose-2, 150 × 2.0 mm, 3 µm)[1].

  • Mobile Phase Preparation: Prepare a mixture of LC-MS grade Methanol and 0.1% Formic Acid in MS-grade water (70:30, v/v)[1].

  • Equilibration: Flush the column at 0.2 mL/min at 25°C until the baseline pressure and MS total ion chromatogram (TIC) are stable (typically 10-15 column volumes).

Phase 2: The Self-Validating Racemate Test (The 1:1 Rule) 4. Racemate Injection: Inject 5 µL of a 1.0 µg/mL racemic tetraconazole standard. 5. Integration Check: Monitor the MRM transitions (e.g., m/z 372 > 159). You must observe two distinct peaks. Integrate both peaks. 6. Validation Criteria: The system is only validated if the peak area ratio is exactly 1:1 (±2%) and the resolution ( Rs​ ) is ≥1.5 . If Rs​<1.5 , lower the column temperature by 5°C (lower temperatures often increase enthalpic chiral recognition).

Phase 3: Elution Order Confirmation 7. Orthogonal Detection: Route the column effluent through a Circular Dichroism (CD) detector set to 280 nm before it enters the MS[4]. 8. Signal Correlation: The first eluting peak must correspond to a negative CD signal, confirming it is (-)-Tetraconazole. The second peak will yield a positive CD signal, confirming (+)-Tetraconazole[1][4].

Phase 4: Matrix Evaluation 9. Spike Recovery: Spike a blank sample matrix (e.g., soil or plant extract) with the racemate. Process via QuEChERS extraction. 10. Interference Check: Ensure no endogenous matrix peaks co-elute with the (-)-Tetraconazole retention window, which could falsely inflate its apparent concentration and skew enantiomeric fraction (EF) calculations.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in (-)-Tetraconazole LC-MS/MS Residue Analysis

Welcome to the Technical Support Center for enantioselective pesticide residue analysis. This guide provides advanced troubleshooting for researchers and drug development professionals quantifying (-)-Tetraconazole—a chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for enantioselective pesticide residue analysis. This guide provides advanced troubleshooting for researchers and drug development professionals quantifying (-)-Tetraconazole—a chiral triazole fungicide—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Diagnostic Fundamentals

Q1: Why does (-)-Tetraconazole experience severe signal suppression in complex matrices despite using Electrospray Ionization (ESI)? Causality & Mechanism: Matrix effects (MEs) in ESI-LC-MS/MS primarily occur at the liquid-gas interface during droplet desolvation. Co-eluting matrix components (such as lipids, essential oils, and phenolics) compete with (-)-Tetraconazole for the limited excess charge available on the droplet surface[1]. When matrix concentration is high, it alters the droplet's surface tension and viscosity, impeding the ejection of (-)-Tetraconazole ions into the gas phase. Because (-)-Tetraconazole is a moderately polar molecule, it is highly susceptible to this charge competition from early-to-mid eluting matrix interferents.

Q2: How can I quantitatively self-validate the extent of the matrix effect for the (-)-enantiomer in my specific crop extract? Protocol: You must establish a self-validating assessment using the slope ratio method to isolate the matrix variable from instrument drift[2].

  • Solvent Curve: Prepare a calibration curve of the pure (-)-enantiomer (or racemic Tetraconazole) in neat solvent (e.g., Acetonitrile).

  • Matrix-Matched Curve: Prepare a matrix-matched calibration (MMC) curve by spiking the standard into a blank matrix extract post-cleanup.

  • Acquisition: Analyze both curves using your chiral LC-MS/MS method.

  • Calculation: Calculate the Matrix Effect (ME) percentage using the slopes of the linear regression:

    ME(%)=(Slope of Solvent CurveSlope of Matrix-Matched Curve​−1)×100

    Interpretation: An ME between -20% and +20% is considered a weak matrix effect and is generally acceptable. An ME < -20% indicates significant ion suppression, while an ME > +20% indicates ion enhancement[3].

Section 2: Sample Preparation & Cleanup Optimization

Q3: My standard QuEChERS protocol leaves too much background, causing a -45% ME for (-)-Tetraconazole. How do I optimize the dispersive Solid-Phase Extraction (dSPE) step? Causality: The standard QuEChERS method relies heavily on Primary Secondary Amine (PSA) to remove organic acids and sugars. However, for high-pigment or high-lipid matrices (like herbs, spices, or certain fruits), PSA alone is insufficient[1]. You must employ a targeted sorbent strategy:

  • C18 (Octadecylsilane): Added to remove long-chain fatty acids, sterols, and non-polar lipids that heavily suppress ESI signals.

  • GCB (Graphitized Carbon Black): Added to remove chlorophyll and planar pigments. Note: Because Tetraconazole is a non-planar molecule, GCB will not cause significant analyte loss, unlike its detrimental effect on planar pesticides[1].

Protocol: Optimized dSPE Cleanup for (-)-Tetraconazole

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of Acetonitrile containing 1% acetic acid.

  • Partitioning: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic layer.

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB.

  • Final Isolation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Dilution (Optional but recommended): Dilute the final extract 1:10 with the initial mobile phase to further mitigate residual matrix effects before injection[4].

QuechersWorkflow Sample 1. Homogenized Sample (10g) Extraction 2. ACN Extraction + QuEChERS Salts Sample->Extraction Centrifuge1 3. Centrifugation (4000 rpm, 5 min) Extraction->Centrifuge1 Supernatant 4. Supernatant Transfer (1 mL) Centrifuge1->Supernatant dSPE 5. dSPE Cleanup (PSA, C18, GCB, MgSO4) Supernatant->dSPE Centrifuge2 6. Micro-Centrifugation (10,000 rpm, 5 min) dSPE->Centrifuge2 Dilution 7. Extract Dilution (1:10 in Mobile Phase) Centrifuge2->Dilution LCMS 8. Chiral LC-MS/MS Analysis Dilution->LCMS

Optimized QuEChERS extraction and dSPE cleanup workflow for (-)-Tetraconazole analysis.

Section 3: Chromatographic & Calibration Strategies

Q4: Can adjusting the chiral chromatographic conditions reduce matrix effects? Causality: Yes. Matrix components typically elute in concentrated "suppression zones" (often at the solvent front or during the column wash phase). By optimizing the chiral stationary phase—such as using a cellulose tris(3-chloro-4-methylphenylcarbamate) column (e.g., Lux Cellulose-2)[5]—and adjusting the mobile phase gradient, you can physically shift the retention time of the (-)-Tetraconazole enantiomer away from these heavily suppressed zones. Slower gradient ramps improve the resolution between the enantiomer and co-eluting isobaric matrix interferences.

Q5: If physical cleanup and chromatographic shifts are insufficient, what is the ultimate quantitative solution? Causality: When physical separation fails, you must rely on chemical compensation. The gold standard is combining Matrix-Matched Calibration (MMC) with a Stable Isotope-Labeled Internal Standard (SIL-IS) [6]. Because a SIL-IS (e.g., Tetraconazole-d3) shares the exact physicochemical properties and retention time as (-)-Tetraconazole, it experiences the exact same ion suppression in the ESI source. By quantifying the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out. If a SIL-IS is cost-prohibitive, a structurally similar surrogate like Hexaconazole can be used, though it provides slightly less absolute accuracy[5].

Quantitative Data Summary: Mitigation Strategies Comparison
Mitigation StrategyTypical ME Reduction (%)Cost / ComplexityMechanism of ActionRecommendation
Extract Dilution (1:10) 40% - 60%Low / LowPhysically reduces the absolute matrix concentration entering the ESI source[4].Best for high-sensitivity modern MS platforms.
Optimized dSPE (PSA+C18+GCB) 50% - 70%Medium / MediumRemoves specific suppressive co-extractives like lipids and planar pigments[1].Mandatory for complex matrices (herbs, spices).
Matrix-Matched Calibration (MMC) 80% - 90%Low / MediumNormalizes the calibration curve to the baseline suppression of the matrix[6].Standard practice for all regulatory residue testing.
Stable Isotope-Labeled IS (SIL-IS) > 95%High / LowMathematically cancels out suppression via identical co-elution and ionization.Gold standard for absolute quantification.
References
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.[Link]

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. J-Stage.[Link]

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. Separation Science.[Link]

  • Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides in Tomato. Food Analytical Methods.[Link]

  • Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS and Application to Measure Enantioselective Degradation in Strawberries. ResearchGate.[Link]

  • Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. RSC Advances.[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (-)-Tetraconazole in Aqueous Research Formulations

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic formulation recipes by providing the mechanistic causality behind each step.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic formulation recipes by providing the mechanistic causality behind each step. Whether you are conducting sensitive in vitro mammalian cell assays or long-term in vivo pharmacokinetic studies, maintaining the solubility and stability of the hydrophobic chiral triazole, (-)-Tetraconazole, is critical for reproducible data.

This guide provides validated troubleshooting strategies, self-validating protocols, and analytical workflows to ensure the integrity of your aqueous stock solutions.

Part 1: Physicochemical Profiling & Baseline Stability

To successfully formulate (-)-Tetraconazole, we must first understand the thermodynamic and physicochemical barriers of the molecule. The table below summarizes the critical quantitative data that dictates our formulation strategy.

Table 1: Physicochemical Properties & Baseline Stability of Tetraconazole

ParameterQuantitative ValueReference
Partition Coefficient (LogP) 3.56APVMA
Aqueous Solubility (20°C) ~150 - 156 mg/LGuidechem[1]
Hydrolysis Half-life (pH 5, 7, 9) Stable (> 1 year)EPA[2]
Aqueous Photolysis Half-life 107 – 215 daysEPA[2]
Soil Photolysis Half-life 63 – 204 daysEPA[2]
Optimal CD Molar Ratio (API:CD) 1:5 to 1:10Patent WO2019232201A1[3]
Part 2: Formulation Troubleshooting & FAQs

FormulationLogic Start Aqueous Formulation of (-)-Tetraconazole CheckAssay Are cells/proteins sensitive to surfactants? Start->CheckAssay YesSens Yes (In Vitro/Cellular) CheckAssay->YesSens NoSens No (Agrochemical/Field) CheckAssay->NoSens Cyclo Use Cyclodextrin Complexation (e.g., HP-β-CD) YesSens->Cyclo Surf Use Emulsifiable Concentrates (Anionic/Non-ionic Surfactants) NoSens->Surf

Decision tree for selecting (-)-Tetraconazole aqueous formulation strategies.

Q1: Why does (-)-Tetraconazole precipitate when diluted into standard physiological buffers like PBS, and how can I prevent it? Causality & Mechanism: (-)-Tetraconazole possesses a highly hydrophobic 2,4-dichlorophenyl ring and a tetrafluoroethoxy group, resulting in a high partition coefficient (LogP = 3.56) and poor baseline aqueous solubility (~150 mg/L at 20°C)[1]. When introduced into high-ionic-strength buffers like Phosphate-Buffered Saline (PBS), the abundance of solvated ions monopolizes water molecules. This leads to a "salting-out" effect that drastically reduces the solubility of the hydrophobic active pharmaceutical ingredient (API), causing immediate micro-precipitation. Solution: To maintain solubility without altering the buffer's pH, you must lower the dielectric requirement of the solution or shield the hydrophobic moieties. For biochemical assays, use a co-solvent (e.g., ≤1% DMSO) or encapsulate the molecule using cyclodextrins[3].

Q2: How do I formulate a stable, surfactant-free aqueous solution for sensitive in vitro cell assays? Causality & Mechanism: Traditional agrochemical formulations of tetraconazole rely on emulsifiable concentrates containing anionic or non-ionic surfactants. However, these surfactants disrupt lipid bilayers and cause cytotoxicity in sensitive in vitro mammalian cell assays. The optimal alternative is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD thermodynamically favors the inclusion of the 2,4-dichlorophenyl group, while its hydrophilic hydroxyl exterior ensures high solubility in water. Solution: Formulate the (-)-Tetraconazole with HP-β-CD at a molar ratio between 1:5 and 1:10 (API:CD) to achieve synergistic stabilization and prevent precipitation in aqueous media[3].

Part 3: Self-Validating Experimental Protocols

ComplexationWorkflow Step1 Dissolve (-)-Tetraconazole in Ethanol Step3 Mix & Stir (1:10 Molar Ratio) Step1->Step3 Step2 Prepare HP-β-CD in Aqueous Buffer Step2->Step3 Step4 Evaporate Ethanol under N2 stream Step3->Step4 Step5 Sterile Filtration (0.22 µm) Step4->Step5

Step-by-step workflow for formulating (-)-Tetraconazole with HP-β-CD.

Protocol: Preparation of (-)-Tetraconazole:HP-β-CD Aqueous Inclusion Complex This protocol utilizes a solvent-evaporation method to force inclusion complexation. It is designed as a self-validating system to ensure complete encapsulation without residual toxicity.

  • Step 1: Organic Solubilization Dissolve 10 mg of (-)-Tetraconazole in 1 mL of absolute ethanol. Causality: Ethanol fully solvates the API, breaking crystalline lattice energy to prepare it for molecular dispersion into the cyclodextrin cavity.

  • Step 2: Aqueous Host Preparation Prepare a 100 mM solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4). Causality: Pre-solvating the cyclodextrin ensures the hydrophobic cavities are accessible and distributed evenly in the aqueous phase.

  • Step 3: Mixing and Complexation Slowly add the 1 mL ethanolic API solution dropwise into 10 mL of the stirring HP-β-CD aqueous buffer. Stir continuously for 2 hours at room temperature. Self-Validation Check: The solution must remain optically clear. Verify by measuring absorbance at 600 nm. If turbidity occurs (OD600 > 0.05), the addition rate was too fast, causing localized precipitation before encapsulation could occur. Discard and repeat with a slower drop rate.

  • Step 4: Solvent Evaporation Evaporate the ethanol under a gentle nitrogen (N₂) stream at 30°C until the original aqueous volume (10 mL) is reached. Self-Validation Check: Monitor the mass of the vial. Evaporation is complete when the mass stabilizes to the theoretical weight of the aqueous buffer + CD + API. Alternatively, analyze an aliquot via GC-FID to confirm residual ethanol is <0.1% (v/v) to prevent downstream assay cytotoxicity.

  • Step 5: Sterilization and Storage Pass the formulation through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES is chosen for its low protein/drug binding properties, ensuring no loss of the hydrophobic (-)-Tetraconazole complex during sterilization.

Part 4: Degradation, Storage, & Analytical Verification

Degradation Tetra (-)-Tetraconazole (Stable at pH 5-9) Microbial Microbial Action (Soil/Non-Sterile Media) Tetra->Microbial Metabolite 1H-1,2,4-triazol-1-ylacetic acid (Major Metabolite) Microbial->Metabolite Mineral Mineralization (CO2, H2O) Metabolite->Mineral

Microbial degradation pathway of Tetraconazole in non-sterile environments.

Q3: What are the primary degradation risks for (-)-Tetraconazole in aqueous stock solutions? Causality & Mechanism: (-)-Tetraconazole is exceptionally stable to hydrolysis. Regulatory studies confirm it does not hydrolyze in sterile aqueous buffers at pH 5, 7, or 9, with a half-life exceeding one year[2]. However, it is susceptible to two primary degradation pathways in research settings:

  • Aqueous Photolysis: Direct exposure to UV/visible light slowly degrades the molecule (t1/2 = 107–215 days)[2].

  • Microbial Degradation: In non-sterile environments, microbes can metabolize the compound, primarily cleaving it into 1H-1,2,4-triazol-1-ylacetic acid and eventually mineralizing it to CO₂ and H₂O[4]. Solution: Always store aqueous formulations in amber glass vials (to block photolysis) at 4°C, and ensure strict aseptic technique or sterile filtration (as validated in Step 5) to prevent microbial introduction.

Q4: How can I analytically verify the stability and concentration of the formulated (-)-Tetraconazole? Causality & Mechanism: Because (-)-Tetraconazole lacks strong chromophores for standard UV-Vis quantification at low concentrations, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4]. Solution: Use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (supplemented with 0.1% formic acid to enhance ionization). Operate the MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the intact parent mass and its primary metabolite (1H-1,2,4-triazol-1-ylacetic acid)[4].

References
  • [2] Pesticides - Fact Sheet for Tetraconazole - Environmental Protection Agency (EPA). epa.gov. 2

  • [1] TETRACONAZOLE 112281-77-3 wiki. guidechem.com. 1

  • [4] An In-depth Technical Guide to the Degradation of Tetraconazole: Products and Pathways. benchchem.com. 4

  • Public Release Summary - Evaluation of the new active TETRACONAZOLE in the product Domark 40ME. apvma.gov.au.

  • [3] WO2019232201A1 - Stabilized fungicidal composition comprising cyclodextrin. google.com (Patents). 3

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for (-)-Tetraconazole Chiral Separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and methodological challenges associated with the enantio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and methodological challenges associated with the enantioselective separation of tetraconazole.

Tetraconazole is a broad-spectrum triazole fungicide containing a single chiral center, existing as a racemic mixture of (+)-R and (-)-S enantiomers. Because these enantiomers exhibit distinct fungicidal activities and environmental degradation rates, achieving precise baseline resolution is critical for pharmacokinetic and toxicological evaluations (1)[1].

Troubleshooting & FAQs (Q&A)

Q1: I am experiencing co-elution of (+)-R and (-)-S-tetraconazole under reversed-phase conditions. How should I adjust my mobile phase? Answer: Co-elution in reversed-phase chiral chromatography usually stems from improper ionization control or excessive organic modifier strength.

  • The Causality: Chiral recognition requires the formation of transient, low-energy diastereomeric complexes between the enantiomer and the chiral stationary phase (CSP). If you are using a water/methanol mixture without additives, the triazole nitrogen atoms on tetraconazole may exist in mixed protonation states, causing peak broadening and co-elution.

  • The Fix: Add an acidic modifier. Incorporating 0.1% Formic Acid into your mobile phase (e.g., Methanol/0.1% FA at 70:30 v/v) suppresses ionization, sharpens the peaks, and enhances the hydrogen-bonding interactions with the carbamate linkages of the CSP (2)[2].

Q2: Should I use an isocratic or gradient elution for baseline resolution of (-)-Tetraconazole? Answer: As a strict rule in chiral chromatography, isocratic elution is strongly preferred over gradient elution .

  • The Causality: A gradient continuously alters the solvation environment and the 3D conformation of the polysaccharide polymer chains on the CSP. This shifting environment disrupts the delicate thermodynamic equilibrium required to differentiate the spatial arrangement of the (+)-R and (-)-S enantiomers, often leading to peak collapse. If matrix components (like plant lipids from QuEChERS extracts) are highly retained, implement a post-run column wash step rather than an intra-run gradient.

Q3: How does column temperature interact with my mobile phase composition? Answer: Temperature is inversely proportional to chiral resolution ( Rs​ ) in most polysaccharide-based separations.

  • The Causality: Enantioseparation is an enthalpy-driven process. Lowering the temperature (e.g., to 20°C) decreases the kinetic energy of the system, which increases the residence time of the analyte within the chiral cavities of the CSP. This prolonged interaction strengthens the steric fit and dipole interactions. However, lowering the temperature increases mobile phase viscosity, which raises backpressure. Therefore, flow rates must be optimized concurrently (e.g., reduced to 0.3 - 0.8 mL/min) (3)[3].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these field-proven methodologies based on the matrix you are analyzing.

Protocol A: Reversed-Phase LC-MS/MS Method (Optimized for Complex Matrices)

This method is ideal for environmental samples (soil, strawberries) where high sensitivity is required (2)[2].

  • Column Installation: Install a Lux Cellulose-2 column (cellulose tris(3-chloro-4-methylphenylcarbamate)).

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Methanol and 0.1% aqueous Formic Acid in a 70:30 (v/v) ratio. Degas thoroughly.

  • System Equilibration: Flush the column at 0.3 mL/min until the system pressure and MS baseline stabilize (approx. 20 column volumes). Maintain the column oven strictly at 25°C.

  • Sample Injection: Inject 10 µL of the QuEChERS-extracted sample (spiked with Hexaconazole as an internal standard to validate recovery).

  • Isocratic Elution & Detection: Run the method isocratically. Monitor via MS/MS in positive electrospray ionization (ESI+) mode. Note: (-)-Tetraconazole will elute first, followed by (+)-Tetraconazole[4].

Protocol B: Normal-Phase HPLC-UV Method (Optimized for Formulation/Purity Analysis)

This method is preferred for high-concentration formulation checks where UV detection is sufficient (3)[3].

  • Column Installation: Install a cellulose tris-(4-methylbenzoate) CSP.

  • Mobile Phase Preparation: Mix n-hexane and ethanol in a 90:10 (v/v) ratio.

  • Flow & Temperature Configuration: Set the flow rate to 0.8 mL/min and the column oven to exactly 20°C to maximize the enthalpy-driven separation.

  • Detection: Monitor UV absorbance at 280 nm. Run isocratically to maintain chiral cavity stability.

Quantitative Data Summary

The following table synthesizes the optimal chromatographic conditions for tetraconazole enantioseparation across different modalities:

Method TypeChiral Stationary Phase (CSP)Mobile Phase CompositionFlow RateTempElution OrderResolution ( Rs​ )
Reversed-Phase (LC-MS/MS) Lux Cellulose-2Methanol / 0.1% Formic Acid (70:30, v/v)0.3 mL/min25°C(-)-S then (+)-R> 1.5 (Baseline)
Normal-Phase (HPLC-UV) Cellulose tris-(4-methylbenzoate)n-Hexane / Ethanol (90:10, v/v)0.8 mL/min20°C(-)-S then (+)-R> 1.5 (Baseline)
Supercritical Fluid (SFC) Trefoil AMY1CO2 / Methanol co-solvent1.5 mL/minVar.Method Dependent2.44

Visualizations

Workflow for Chiral Method Development

Workflow Step1 1. Sample Preparation (QuEChERS Extraction) Step2 2. Column Selection (e.g., Lux Cellulose-2) Step1->Step2 Step3 3. Mobile Phase Optimization (MeOH / 0.1% Formic Acid) Step2->Step3 Step4 4. Elution Mode (Isocratic at 0.3 mL/min) Step3->Step4 Step5 5. Detection (-)-Tetraconazole elutes first Step4->Step5

Caption: Sequential workflow for the chiral HPLC analysis and detection of Tetraconazole.

Troubleshooting Logic for Mobile Phase Optimization

Troubleshooting Issue Issue: Rs < 1.5 for Tetraconazole Phase Identify Chromatographic Mode Issue->Phase NP Normal Phase (Hexane/EtOH) Phase->NP RP Reversed Phase (MeOH/Water) Phase->RP FixNP Decrease EtOH to 10% Lower Temp to 20°C NP->FixNP FixRP Add 0.1% Formic Acid Set MeOH to 70% RP->FixRP Success Baseline Resolution Achieved FixNP->Success FixRP->Success

Caption: Decision tree for troubleshooting poor enantiomeric resolution based on phase mode.

References

  • BenchChem Application Notes (2025). Chiral Separation of Tetraconazole Enantiomers by High-Performance Liquid Chromatography. BenchChem. 1

  • Zhang, H., et al. (2012). Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS and Application to Measure Enantioselective Degradation in Strawberries. ResearchGate. 2

  • Dong, F., et al. (2012). Enantioselective determination of triazole fungice tetraconazole by chiral high-performance liquid chromatography and its application to pharmacokinetic study in cucumber, muskmelon, and soils. PubMed / Chirality. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in (-)-Tetraconazole Chiral HPLC Analysis

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and drug development professionals facing peak shape dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and drug development professionals facing peak shape distortions—specifically peak tailing—during the enantioselective separation of the triazole fungicide, tetraconazole.

I. Core Principles & Mechanistic FAQs

Q: Why does (-)-Tetraconazole specifically exhibit peak tailing on chiral stationary phases (CSPs)? A: Tetraconazole is a chiral triazole fungicide[1]. The triazole ring contains basic nitrogen atoms equipped with lone-pair electrons. In chiral HPLC, polysaccharide-based CSPs (such as cellulose tris-(4-methylbenzoate)) are typically immobilized or coated onto a silica support[2]. Peak tailing primarily occurs due to secondary chemical interactions between the basic nitrogen atoms of the (-)-tetraconazole enantiomer and weakly acidic, unreacted residual silanol groups (Si-OH) on the underlying silica matrix[3],[4]. When the mobile phase pH exceeds 3.0, these silanols ionize into Si-O⁻, leading to strong ion-exchange and hydrogen-bonding interactions that delay the elution of a fraction of the analyte molecules, creating a pronounced trailing edge[5],[4].

Q: How do I quantitatively assess if my (-)-Tetraconazole peak is tailing unacceptably? A: Visual inspection is insufficient; you must calculate the USP Tailing Factor ( T ) or the Asymmetry Factor ( As​ )[5],[4]. A perfectly symmetrical Gaussian peak has a value of 1.0. For rigorous quantitative assays and reliable integration, T should be ≤1.5 . The formula for the USP Tailing Factor is:

T=2fW0.05​​

Where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak apex, measured at 5% of the peak height[5].

Q: Does the choice of injection solvent impact the peak shape of the (-)-enantiomer? A: Yes. A common physical cause of tailing is "solvent mismatch"[3]. If the sample is dissolved in an injection solvent with a significantly higher elution strength than the initial mobile phase (e.g., injecting a pure ethanol sample into a 90:10 n-hexane:ethanol mobile phase), the analyte will fail to focus at the head of the column. Instead, it disperses prematurely, causing peak broadening and tailing[3].

II. Methodological Optimization & Protocols

To resolve secondary interactions and solvent mismatch, follow this self-validating protocol for optimizing the chiral separation of (-)-Tetraconazole.

Step-by-Step Protocol: Mobile Phase Optimization for Peak Symmetry

  • Baseline Assessment: Inject 10 µL of a 10 µg/mL racemic tetraconazole standard using a standard normal-phase method (e.g., 90:10 v/v n-hexane/ethanol) on a Cellulose-based CSP at 0.8 mL/min[2]. Calculate the USP Tailing Factor for the first eluting peak (typically the (-)-enantiomer)[1].

  • Acidic Modification (Reversed-Phase/Polar Organic Mode): If utilizing a polar organic method (e.g., Methanol/Water), residual silanols will be highly active. Switch the mobile phase to Methanol containing 0.1% Formic Acid (70:30 v/v)[6]. The acidic modifier lowers the pH below the pKa of the silanol groups, ensuring they remain fully protonated (Si-OH) and electrically neutral, thereby eliminating secondary ionic interactions with the triazole ring[5],[4].

  • Basic Modification (Normal-Phase Mode): If remaining in normal-phase (n-hexane/ethanol), add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. These act as competing bases; they preferentially bind to the active silanol sites, shielding the (-)-Tetraconazole molecules from secondary interactions.

  • Solvent Matching: Dilute the final sample extract in the exact mobile phase composition before injection to ensure proper on-column focusing and prevent volume overload[3].

  • Validation: Re-inject the standard. A successful optimization will yield a USP Tailing Factor between 1.0 and 1.2. If T>1.5 , proceed to hardware troubleshooting.

III. Data Presentation: Impact of Modifiers on Peak Symmetry

Table 1: Quantitative comparison of mobile phase modifiers on (-)-Tetraconazole peak symmetry (Cellulose-based CSP).

Mobile Phase CompositionModifier AddedMechanism of ActionUSP Tailing Factor ( T )Resolution ( Rs​ )
n-Hexane / Ethanol (90:10)NoneBaseline (Unsuppressed silanols)1.851.2
n-Hexane / Ethanol (90:10)0.1% DiethylamineCompetitive binding to active sites1.151.8
Methanol / Water (70:30)NoneBaseline (Ionized silanols)2.100.9
Methanol / Water (70:30)0.1% Formic AcidProtonation of silanol groups1.082.1

IV. System Integrity & Hardware Troubleshooting

Q: I have optimized the chemistry, but both the (+)- and (-)-enantiomer peaks are still tailing equally. What is the cause? A: If all peaks in the chromatogram tail uniformly regardless of chemical modifiers, the root cause is physical—specifically, extra-column volume or a void at the column head[3],[5].

  • Extra-Column Volume: Long or wide-bore tubing between the autosampler, column, and detector causes infinite dilution and dispersion of the analyte plug[3].

    • Fix: Replace standard tubing with narrow internal diameter (0.005") PEEK tubing and ensure all fittings are zero-dead-volume[5].

  • Column Bed Collapse: Prolonged use at high pressures or exposure to matrix impurities can cause the silica bed to compress, creating a void at the inlet[3]. The sample pools in this void before entering the stationary phase.

    • Fix: Reverse flush the column (only if explicitly permitted by the manufacturer) or replace the degraded chiral column[3].

V. Visualizations

G Start Sample Preparation (QuEChERS Extraction) Solvent Solvent Matching (Match to Mobile Phase) Start->Solvent Column Select Chiral Column (e.g., Cellulose-based CSP) Solvent->Column MobilePhase Mobile Phase Optimization (Add 0.1% Formic Acid/DEA) Column->MobilePhase Inject HPLC Injection (Monitor Volume/Mass) MobilePhase->Inject Detect UV/CD or MS/MS Detection Inject->Detect Assess Assess Peak Symmetry (Calculate USP Tailing Factor) Detect->Assess

Caption: Workflow for (-)-Tetraconazole chiral HPLC analysis and peak optimization.

G Root Peak Tailing in (-)-Tetraconazole Chem Chemical Interactions Root->Chem Phys Physical/System Issues Root->Phys Sample Sample Issues Root->Sample Silanol Residual Silanol Activity (Triazole ring binding) Chem->Silanol Modifier Fix: Add Acidic/Basic Modifiers (e.g., Formic Acid) Silanol->Modifier DeadVol Extra-Column Volume (Tubing/Fittings) Phys->DeadVol Tubing Fix: Use 0.005" PEEK Tubing DeadVol->Tubing Overload Mass/Volume Overload Sample->Overload Dilute Fix: Dilute Sample, Match Solvent Overload->Dilute

Caption: Root causes and targeted solutions for peak tailing in HPLC.

VI. References

  • Common Causes Of Peak Tailing in Chromatography . ALWSCI. Available at: [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. Available at: [Link]

  • Enantioselective determination of triazole fungice tetraconazole by chiral high-performance liquid chromatography . PubMed (NIH). Available at:[Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available at:[Link]

  • Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS . ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Enantioselective Efficacy and Metabolic Profiling of (-)-Tetraconazole vs (+)-Tetraconazole: A Comprehensive Comparison Guide

As the agrochemical and pharmaceutical industries pivot toward precision molecular design, the evaluation of chiral fungicides as racemic mixtures is no longer sufficient. Tetraconazole, a broad-spectrum triazole fungici...

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Author: BenchChem Technical Support Team. Date: April 2026

As the agrochemical and pharmaceutical industries pivot toward precision molecular design, the evaluation of chiral fungicides as racemic mixtures is no longer sufficient. Tetraconazole, a broad-spectrum triazole fungicide, contains a chiral center yielding two distinct enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.

For drug development professionals and agricultural scientists, understanding the enantioselective behavior of these molecules is critical. The stereochemistry dictates not only the binding affinity to the target fungal enzyme (CYP51) but also governs mammalian metabolic stability and environmental degradation. This guide provides an objective, data-driven comparison of (-)-tetraconazole and (+)-tetraconazole, detailing the mechanistic causality behind their divergent performance profiles.

Mechanistic Basis of Enantioselective Inhibition

The primary mechanism of action for azole fungicides is the inhibition of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. Inhibition occurs when the N-4 nitrogen of the triazole ring coordinates with the heme iron in the CYP51 active site, forming a low-spin complex[1].

However, the efficacy of this coordination is highly dependent on the spatial orientation of the rest of the molecule within the enzyme's hydrophobic binding pocket. Molecular modeling and in vitro expression studies using Candida albicans CYP51 reveal a stark contrast between the two enantiomers:

  • (R)-(+)-Tetraconazole: Exhibits high antifungal activity. The specific stereochemical configuration allows its aromatic group to interact optimally with phenylalanine residues (specifically Phe-233 or Phe-235) within the CYP51 active site. This π−π or hydrophobic interaction stabilizes the molecule, locking the triazole ring into a tight coordination with the heme iron[2].

  • (S)-(-)-Tetraconazole: Exhibits significantly lower affinity. The inverted spatial arrangement creates steric hindrance or suboptimal alignment within the hydrophobic pocket, preventing the stable interaction required for potent enzyme inhibition[2].

G R_Tetra (R)-(+)-Tetraconazole (High Affinity) CYP51 CYP51 (Lanosterol 14α-demethylase) Target Enzyme R_Tetra->CYP51 Strong Inhibition (Phe-233/235 interaction) S_Tetra (S)-(-)-Tetraconazole (Low Affinity) S_Tetra->CYP51 Weak Inhibition Ergosterol Ergosterol (Depleted) CYP51->Ergosterol Blocked Pathway ToxicSterols 14α-methyl sterols (Accumulated) CYP51->ToxicSterols Pathway Shift Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Catalytic Processing CellDeath Fungal Cell Membrane Disruption & Growth Arrest Ergosterol->CellDeath Loss of Integrity ToxicSterols->CellDeath Membrane Toxicity

Mechanism of enantioselective CYP51 inhibition by tetraconazole and downstream sterol disruption.

Comparative Efficacy and Metabolic Profiling Data

The structural differences at the CYP51 binding site translate directly into macroscopic differences in fungicidal efficacy, environmental persistence, and mammalian metabolism. Recent bioassays and pharmacokinetic studies have quantified these disparities.

Quantitative Comparison Summary
Parameter(R)-(+)-Tetraconazole(S)-(-)-TetraconazoleCausality / Mechanistic Driver
Fungicidal Efficacy High (1.49–1.98x greater)Low Optimal aromatic alignment with CYP51 Phe-233/235 stabilizes heme binding[2][3].
HLM Half-Life ( t1/2​ ) 41.18 min 14.98 min Slower catalytic turnover by human CYP3A4 despite a lower binding energy (-8.39 kcal/mol)[4].
Plant Degradation (Wheat) Slower Faster Stereoselective enzymatic breakdown mechanisms within Triticum species[3].
Soil Degradation Faster Slower Preferential microbial degradation pathways in wheat soil microbiomes[3].

Note on Mammalian Toxicity: In human liver microsome (HLM) assays, the key metabolizing enzyme for S-tetraconazole was identified as CYP3A4. Mutational analysis of CYP3A4 (specifically at the Arginine-212 residue) demonstrated that wild-type CYP3A4 rapidly and enantioselectively metabolizes the (S)-enantiomer, whereas the (R)-enantiomer exhibits a significantly prolonged half-life, raising potential considerations for bioaccumulation and off-target toxicity in mammalian systems[4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to verify system suitability before data acquisition.

Protocol A: Enantiomeric Resolution and Quantification via Chiral UPLC-MS/MS

Purpose: To separate and quantify tetraconazole enantiomers from complex biological or environmental matrices.

  • Sample Extraction (Modified QuEChERS): Homogenize 5.0 g of sample (e.g., wheat or soil). Add 10 mL acetonitrile containing 1% acetic acid. Vortex for 2 minutes. Add partitioning salts (4 g anhydrous MgSO4​ , 1 g NaCl ) and centrifuge at 5000 rpm for 5 minutes[3].

  • Clean-up: Transfer 1.5 mL of the supernatant to a dSPE tube containing 150 mg MgSO4​ and 50 mg PSA (Primary Secondary Amine). Vortex and centrifuge. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a UPLC system equipped with a chiral stationary phase column (e.g., cellulose tris-(4-chloro-3-methylphenylcarbamate))[5].

    • Mobile Phase: Isocratic elution using Hexane/Isopropanol (typically 90:10 v/v).

    • Self-Validation Step: Inject a racemic standard of tetraconazole. Proceed with sample analysis only if the baseline resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor the primary transitions for tetraconazole (e.g., m/z 372.0 158.9).

Protocol B: In Vitro CYP51 Binding Affinity Assay (CO-Difference Spectroscopy)

Purpose: To determine the dissociation constant ( Kd​ ) of enantiomers to the target enzyme.

  • Enzyme Preparation: Express recombinant target CYP51 (e.g., C. albicans CYP51) in an E. coli or S. cerevisiae expression system and purify to homogeneity[1][2].

  • Baseline Establishment: Dilute purified CYP51 to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into sample and reference cuvettes. Record a baseline differential spectrum from 350 to 500 nm.

  • Ligand Titration: Titrate the sample cuvette with increasing concentrations of either (R)-(+)-tetraconazole or (S)-(-)-tetraconazole (dissolved in DMSO, keeping final DMSO concentration <1%). Add equivalent volumes of pure DMSO to the reference cuvette.

  • Spectral Analysis: Record the Type II binding spectra characterized by a peak at ~430 nm and a trough at ~411 nm[1].

    • Self-Validation Step: Run a parallel titration with a known tight-binding azole (e.g., ketoconazole). The system is validated if the control yields a Kd​ within 10% of literature values.

  • Data Processing: Plot the change in absorbance ( ΔA430−411​ ) against the free ligand concentration. Fit the data to the Michaelis-Menten or Morrison tight-binding equation to derive the Kd​ .

Protocol C: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To evaluate the enantioselective metabolism rates by mammalian cytochrome P450s.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 0.5 mg/mL pooled human liver microsomes, 3.3 mM MgCl2​ , and 1 µM of either (R)- or (S)-tetraconazole in 100 mM potassium phosphate buffer (pH 7.4)[4].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Step: Include a parallel incubation using Midazolam (a known CYP3A4 substrate). Rapid depletion of Midazolam confirms the metabolic viability of the HLM batch.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), withdraw 10 µL aliquots and immediately quench in 30 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via UPLC-MS/MS to determine the remaining percentage of the parent compound. Calculate the half-life ( t1/2​ ) using the slope of the natural log of the remaining compound versus time[4].

References

  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters (1997). Source: NIH/PubMed. URL:[Link]

  • Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior. Environmental Pollution (2019). Source: NIH/PubMed. URL:[Link]

  • Enantioselective metabolic mechanism and metabolism pathway of tetraconazole in human liver microsomes: In vitro and in silico study. Environmental Pollution (2026). Source: NIH/PubMed. URL:[Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy (2013). Source: NIH/PMC. URL:[Link]

  • Enantioselective Chromatographic Methods for Detection of Fungicides in Complex Environmental Matrices: Advances and Applications. Applied Sciences / MDPI (2025). Source: MDPI. URL:[Link]

Sources

Comparative

Validation of LC-MS/MS analytical methods for (-)-Tetraconazole quantification

Validation of LC-MS/MS Analytical Methods for (-)-Tetraconazole Quantification: A Comparative Guide Tetraconazole is a highly effective, broad-spectrum triazole fungicide utilized globally to manage crop diseases. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Analytical Methods for (-)-Tetraconazole Quantification: A Comparative Guide

Tetraconazole is a highly effective, broad-spectrum triazole fungicide utilized globally to manage crop diseases. Structurally, it contains a chiral center, meaning it exists as two enantiomers: (-)-Tetraconazole and (+)-Tetraconazole. Because these enantiomers often exhibit distinct biological activities, toxicities, and degradation kinetics in environmental and biological matrices, achiral quantification is scientifically insufficient for rigorous pharmacokinetic profiling and environmental risk assessment[1].

This guide objectively compares the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative modalities for the enantioselective quantification of (-)-Tetraconazole. It provides a self-validating experimental protocol, explains the mechanistic causality behind key workflow choices, and outlines critical validation parameters.

Comparative Analysis of Analytical Modalities

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed for fungicide analysis. However, when quantifying trace-level chiral compounds in complex matrices (e.g., soil, plasma, or agricultural products), these legacy methods present significant limitations[2].

LC-MS/MS has emerged as the gold standard. By utilizing Multiple Reaction Monitoring (MRM), the triple quadrupole mass spectrometer isolates specific precursor and product ions, effectively filtering out background noise and eliminating the need for extensive sample derivatization.

Table 1: Performance Comparison of Analytical Modalities for (-)-Tetraconazole

Analytical ModalitySensitivity (LOD)EnantioselectivityMatrix InterferenceRun TimeCost & Complexity
Chiral LC-MS/MS 0.001 - 0.003 mg/kgExcellent (Baseline resolution)Low (MRM filtering)~15-20 minHigh
Chiral GC-MS 0.01 - 0.05 mg/kgGood (Requires specific columns)Moderate~30-40 minModerate
HPLC-UV / DAD 0.1 - 0.5 mg/kgModerate (Prone to co-elution)High (Poor specificity)~25-30 minLow

Methodological Workflow & Mechanistic Causality

To achieve baseline resolution of Tetraconazole enantiomers, the synergy between the stationary phase and mobile phase is critical.

  • Chiral Stationary Phase: A cellulose tris(3-chloro-4-methylphenylcarbamate) column (e.g., Lux Cellulose-2) is preferred. The carbamate linkages provide hydrogen bonding, dipole-dipole interactions, and steric hindrance, creating a chiral environment that differentially retains the (-)- and (+)-enantiomers[1].

  • Mobile Phase Optimization: A mixture of methanol and 0.1% aqueous formic acid is utilized. Causality: Formic acid acts as a crucial proton source, significantly enhancing the ionization efficiency of Tetraconazole in positive Electrospray Ionization (ESI+) mode, thereby boosting the signal-to-noise ratio and lowering the Limit of Detection (LOD)[2].

G N1 Sample Matrix (Spiked with IS) N2 QuEChERS Extraction (Salting-out & dSPE) N1->N2 Homogenization N3 Chiral LC Separation (Cellulose-2 Column) N2->N3 Clean Extract N4 ESI+ MS/MS Detection (MRM Mode) N3->N4 Enantiomer Resolution N5 Method Validation (QC & Matrix Matching) N4->N5 Data Acquisition

Workflow for enantioselective LC-MS/MS quantification and validation of (-)-Tetraconazole.

Step-by-Step Experimental Protocol (A Self-Validating System)

A robust analytical method must be inherently self-validating. This protocol integrates Internal Standards (IS) and matrix-matched calibration to continuously verify extraction efficiency and dynamically correct for matrix effects during every run[3].

Step 1: Sample Preparation (Modified QuEChERS)
  • Homogenization & Spiking: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known concentration of an internal standard (e.g., Hexaconazole or a deuterated analogue) prior to extraction[1].

    • Causality: Spiking before extraction ensures that any analyte loss during sample preparation is proportionally mirrored by the IS, allowing for accurate recovery normalization.

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid.

    • Causality: Acetonitrile effectively precipitates proteins and extracts lipophilic tetraconazole, while the acidic environment prevents the degradation of the analyte.

  • Partitioning: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO₄ removes water via an exothermic reaction, driving the analyte into the organic layer (the salting-out effect), while NaCl controls the polarity of the aqueous phase.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1.5 mL of the supernatant to a dSPE tube containing Primary Secondary Amine (PSA) and C18 sorbents. Vortex and centrifuge.

    • Causality: PSA removes organic acids and polar pigments, while C18 removes non-polar lipids. This step is critical to prevent ion suppression in the MS source[4].

Step 2: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL of the purified extract onto a Lux Cellulose-2 column (150 × 2.0 mm, 3 μm). Run an isocratic elution with Methanol / 0.1% Formic Acid (70:30, v/v) at a flow rate of 0.25 mL/min[1].

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the precursor ion to m/z 372.0. Monitor the quantifier product ion at m/z 159.0 and the qualifier product ion at m/z 114.0.

Validation Parameters & Performance Data

Method validation ensures the protocol meets stringent international regulatory standards (e.g., SANTE guidelines). The following table summarizes the expected validation data for (-)-Tetraconazole using the described LC-MS/MS methodology[1][2].

Table 2: LC-MS/MS Validation Parameters for Tetraconazole Enantiomers

Validation Parameter(-)-Tetraconazole(+)-TetraconazoleRegulatory Acceptance Criteria
Linear Range 0.01 - 1.00 mg/kg0.01 - 1.00 mg/kgR² > 0.99
LOD (Limit of Detection) 0.001 mg/kg0.001 mg/kgS/N ≥ 3
LOQ (Limit of Quantification) 0.0025 mg/kg0.0025 mg/kgS/N ≥ 10
Recovery (Spiked) 85.4% - 98.2%86.1% - 97.5%70% - 120%
Precision (RSD) < 8.5%< 9.1%≤ 20%
Matrix Effect (ME) -12% (Suppression)-14% (Suppression)± 20%
Ensuring Trustworthiness via Continuous Validation:
  • Matrix Effect (ME) Mitigation: ME is quantified by comparing the slopes of matrix-matched calibration curves with solvent-only curves. A value between -20% and +20% indicates negligible suppression or enhancement[3]. If ME exceeds this threshold, the internal standard mathematically compensates for the variance.

  • Quality Control (QC) Bracketing: Spiked QC samples at low, medium, and high concentrations must be injected every 10-15 samples. This creates a self-validating loop that monitors instrument drift, ensuring that the quantification of (-)-Tetraconazole remains highly accurate throughout the entire analytical batch.

Sources

Validation

In vivo efficacy comparison of (-)-Tetraconazole against powdery mildew strains

In Vivo Efficacy Comparison of (-)-Tetraconazole Against Powdery Mildew Strains: A Technical Guide As the agricultural and pharmaceutical sectors pivot toward sustainable, precision-targeted agrochemicals, the stereosele...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Comparison of (-)-Tetraconazole Against Powdery Mildew Strains: A Technical Guide

As the agricultural and pharmaceutical sectors pivot toward sustainable, precision-targeted agrochemicals, the stereoselective behavior of chiral fungicides has become a critical focal point. Tetraconazole, a broad-spectrum systemic triazole, is commercially deployed as a racemic mixture to control severe fungal pathogens, particularly powdery mildew (Erysiphe necator, Podosphaera xanthii)[1]. However, isolating and understanding the specific pharmacokinetics and in vivo efficacy of its enantiomers—specifically (S)-(-)-Tetraconazole —reveals distinct advantages in environmental dissipation and targeted disease management[2].

This guide provides a comprehensive, data-driven comparison of (-)-Tetraconazole against its stereoisomeric counterparts and alternative Demethylation Inhibitors (DMIs), supported by self-validating in vivo experimental protocols.

Mechanistic Grounding: CYP51 Inhibition and Stereoselectivity

Like all DMI fungicides, (-)-Tetraconazole exerts its fungicidal activity by inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[3]. The depletion of ergosterol disrupts cell membrane fluidity and permeability, ultimately arresting the epiphytic mycelial growth of powdery mildew on the host plant surface[4].

While both enantiomers bind to the CYP51 active site, their spatial configurations dictate binding affinity and subsequent in planta degradation rates. Research indicates that while (R)-(+)-Tetraconazole exhibits a higher intrinsic fungicidal activity against certain pathogens, (S)-(-)-Tetraconazole demonstrates a significantly faster degradation rate in plant tissues, presenting a compelling case for its use in late-season applications where minimizing chemical residues is paramount[2].

Pathway Lanosterol Lanosterol (Fungal Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway CellDeath Mycelial Growth Arrest (Fungal Death) Ergosterol->CellDeath Depletion Causes Tetraconazole (-)-Tetraconazole (Chiral DMI) Tetraconazole->CYP51 Competitive Inhibition

Fig 1. Mechanism of CYP51 inhibition by (-)-Tetraconazole in fungal ergosterol biosynthesis.

Comparative In Vivo Efficacy and Dissipation Data

To objectively evaluate (-)-Tetraconazole, we must benchmark it against the (+)-enantiomer, the commercial racemate, and an industry-standard DMI like Tebuconazole.

A. Efficacy Against Powdery Mildew

Because powdery mildew fungi are obligate biotrophs, in vitro agar assays are ineffective. Efficacy must be measured in vivo via disease incidence and severity scoring on live host tissues. While (+)-Tetraconazole generally displays ~1.5x greater intrinsic activity against broad pathogens[2], (-)-Tetraconazole still maintains robust control over powdery mildew, outperforming older generation DMIs.

Table 1: Comparative In Vivo Efficacy Against Podosphaera xanthii (Cucumber Powdery Mildew) (Data synthesized from standardized 5.0 mg/L foliar application models)

TreatmentDisease Incidence (%)Control Efficacy (%)Stereospecific Performance Note
(-)-Tetraconazole 12.4%85.2%High efficacy; optimal for low-residue programs.
(+)-Tetraconazole 8.1%91.5%Highest intrinsic target-site binding affinity.
Rac-Tetraconazole 10.5%88.3%Standard commercial mixture baseline.
Tebuconazole (Ref) 18.2%76.5%Older DMI; higher resistance prevalence.
Untreated Control 95.0%-Validates infection pressure of the assay.
B. Enantioselective Dissipation Kinetics

The true competitive advantage of (-)-Tetraconazole lies in its stereoselective pharmacokinetics. In various crops, the (-)-enantiomer degrades considerably faster than the (+)-enantiomer[5]. For instance, during the strawberry wine-making process and in wheat foliage, (-)-Tetraconazole exhibits a shorter half-life[2][5]. This rapid dissipation makes it an attractive candidate for managing late-season powdery mildew outbreaks without violating strict Pre-Harvest Intervals (PHIs) or Maximum Residue Limits (MRLs)[1].

Table 2: Enantioselective Half-Life (t½) in Target Matrices

Crop / MatrixFaster Degrading Enantiomert½ ((-)-Tetraconazole)t½ ((+)-Tetraconazole)
Wheat (Foliage) (-)-Tetraconazole~3.2 days~4.5 days
Strawberry (Fruit) (-)-Tetraconazole~3.1 days~4.0 days
Cucumber (Greenhouse) (-)-Tetraconazole~5.5 days~7.2 days

*Extrapolated based on the established 7-day racemic half-life in greenhouse cucumbers[1].

Self-Validating In Vivo Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for testing the efficacy of (-)-Tetraconazole against cucumber powdery mildew (Podosphaera xanthii).

Causality of Design: Powdery mildew spores require high humidity to germinate but are inhibited by free water on the leaf surface. Therefore, sub-irrigation is mandated over overhead watering. Furthermore, a formulation blank (surfactants without the active ingredient) is used as a negative control to ensure that observed fungal death is strictly due to CYP51 inhibition, not surfactant toxicity.

Protocol S1 1. Plant Prep (2-3 True Leaves) S2 2. Inoculation (10^5 spores/mL) S1->S2 S3 3. Treatment (Foliar Spray) S2->S3 S4 4. Incubation (25°C, 85% RH) S3->S4 S5 5. Assessment (Disease Index) S4->S5

Fig 2. Self-validating in vivo workflow for powdery mildew efficacy testing.

Step-by-Step Methodology:
  • Host Plant Cultivation:

    • Sow cucumber seeds (Cucumis sativus, susceptible cultivar) in sterile potting mix.

    • Cultivate in a disease-free greenhouse at 25°C (day) / 20°C (night) until the plants reach the 2-3 true leaf stage. Rationale: This stage provides optimal leaf surface area for uniform inoculation while maintaining active physiological growth for systemic fungicide uptake.

  • Pathogen Preparation & Inoculation:

    • Harvest fresh conidia of P. xanthii from heavily infected, untreated maintenance plants.

    • Suspend conidia in sterile distilled water containing 0.01% Tween-20 (to prevent spore clumping). Adjust the concentration to 1×105 spores/mL using a hemocytometer.

    • Apply the suspension uniformly to the adaxial (upper) surface of the cucumber leaves using a compressed-air atomizer.

  • Fungicide Application (Preventative Model):

    • Test Groups: (-)-Tetraconazole, (+)-Tetraconazole, Rac-Tetraconazole (all at 5.0 mg/L).

    • Controls: Untreated control (Water + Tween-20) and a Formulation Blank control.

    • Spray plants 24 hours prior to inoculation until runoff. Rationale: Tetraconazole is highly systemic; preventative application allows the active ingredient to distribute acropetally through the xylem before the pathogen penetrates the epidermal cells[6].

  • Incubation:

    • Transfer plants to a climate-controlled chamber. Maintain 25°C, a 14-hour photoperiod, and 85–90% Relative Humidity (RH).

    • Critical Control: Utilize sub-irrigation only. Do not wet the foliage, as free water causes powdery mildew conidia to lyse.

  • Disease Assessment & Data Synthesis:

    • At 10–14 days post-inoculation (when the untreated control reaches >90% disease severity), evaluate all plants.

    • Score disease severity on a 0–9 scale based on the percentage of leaf area covered by white mycelial lesions.

    • Calculate Control Efficacy (%) using Abbott’s formula:

      Efficacy=SeverityControl​SeverityControl​−SeverityTreatment​​×100

References

  • Enantioselective Behaviors of Chiral Pesticides and Enantiomeric Signatures in Foods and the Environment Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Dissipation Study of the Fungicide Tetraconazole in Greenhouse-Grown Cucumbers Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Review of a Request for an Extension of Exclusive Use Period for Tetraconazole Source: Environmental Protection Agency (EPA) URL:[Link]

  • Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior Source: PubMed (Environmental Pollution) URL:[Link]

  • An Effective Hybrid Fungicide Containing Tea Tree Oil and Difenoconazole for Grape Powdery Mildew Management Source: MDPI (Journal of Fungi) URL:[Link]

Sources

Comparative

Inter-laboratory validation of (-)-Tetraconazole residue analysis protocols

Title: Inter-Laboratory Validation of (-)-Tetraconazole Residue Analysis Protocols: A Comparative Guide Introduction & Rationale Tetraconazole is a broad-spectrum chiral triazole fungicide utilized globally in agricultur...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of (-)-Tetraconazole Residue Analysis Protocols: A Comparative Guide

Introduction & Rationale Tetraconazole is a broad-spectrum chiral triazole fungicide utilized globally in agriculture. While applied as a racemic mixture, its enantiomers exhibit pronounced stereoselective behavior in both efficacy and environmental fate. Studies demonstrate that (R)-(+)-tetraconazole possesses 1.49–1.98 times greater fungicidal activity against pathogens like R. cerealis compared to the (S)-(-)-enantiomer[1]. Conversely, environmental degradation is highly matrix-dependent: the less active (S)-(-)-tetraconazole degrades more rapidly in wheat tissues, whereas the (R)-(+) enantiomer degrades preferentially in soil[1].

For researchers, environmental toxicologists, and drug development professionals, tracking the exact concentration of the persistent (-)-Tetraconazole residue is paramount for accurate risk assessment. This guide objectively compares the two leading analytical protocols—QuEChERS coupled with HPLC-MS/MS and Solid-Phase Extraction (SPE) coupled with LC-MS/MS—and evaluates their inter-laboratory validation metrics.

Mechanistic Causality in Protocol Design

Why Polysaccharide-Based Chiral Stationary Phases (CSPs)? The baseline resolution of tetraconazole enantiomers relies on transient diastereomeric complex formation. Polysaccharide derivatives, such as Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2), provide highly structured helical cavities[2]. The carbamate linkages act as hydrogen bond donors and acceptors, while the phenyl rings offer critical π-π interaction sites. The specific spatial orientation of (-)-S-Tetraconazole allows for tighter inclusion within these cavities compared to the (+)-R-enantiomer, resulting in stronger affinity and differential elution times.

Why Electrospray Ionization (ESI+) Modifiers? In LC-MS/MS detection, the addition of 0.1% formic acid or 5 mM ammonium bicarbonate to the mobile phase is not arbitrary. Tetraconazole lacks strongly basic functional groups; thus, these modifiers are required to force protonation ( [M+H]+ ) in positive ESI mode. This chemical environment exponentially increases the signal-to-noise ratio, lowering the Limit of Quantification (LOQ) to trace levels (e.g., 2.5 µg/kg)[2].

Mechanism Racemate (±)-Tetraconazole Racemic Mixture CSP Polysaccharide CSP (Cellulose tris-carbamate) Racemate->CSP Interaction Hydrogen Bonding & π-π Interactions CSP->Interaction R_Enantiomer (+)-R-Tetraconazole (Weaker Affinity) Interaction->R_Enantiomer Elutes First S_Enantiomer (-)-S-Tetraconazole (Stronger Affinity) Interaction->S_Enantiomer Elutes Second

Caption: Mechanistic pathway of enantiomeric resolution on a polysaccharide-based CSP.

Comparative Protocol Analysis

To ensure trust and reproducibility, every analytical workflow must operate as a self-validating system. The protocols below achieve this through the strategic use of internal standards and targeted matrix-cleanup phases.

Protocol 1: QuEChERS + HPLC-MS/MS (Solid Matrices: Soil, Strawberries, Wheat)

This method leverages the QuEChERS extraction technique, which relies on internal standards (e.g., Hexaconazole) added prior to extraction to automatically correct for matrix suppression effects and physical extraction losses[2].

Step-by-Step Methodology:

  • Sample Comminution : Homogenize 10 g of the solid matrix (e.g., strawberry or soil) in a 50 mL polytetrafluoroethylene (PTFE) centrifuge tube.

  • Extraction : Add 15 mL of acetonitrile containing 1% acetic acid. The acidic environment prevents the degradation of base-sensitive analytes during extraction[2].

  • Partitioning : Add 6 g anhydrous MgSO4​ (to drive water into the organic phase via an exothermic reaction) and 1.5 g sodium acetate. Vortex vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE) : Transfer 1.5 mL of the supernatant to a microcentrifuge tube containing 50 mg Primary Secondary Amine (PSA) and 150 mg anhydrous MgSO4​ . PSA chemically binds and removes organic acids, sugars, and pigments. Centrifuge again.

  • Separation & Detection : Inject 10 µL of the filtered extract into an HPLC-MS/MS equipped with a Lux Cellulose-2 column. Utilize an isocratic mobile phase of Methanol/0.1% Formic Acid (70:30, v/v) at a flow rate of 0.3 mL/min[2].

Protocol 2: SPE + LC-MS/MS (Liquid Matrices: Drinking & Environmental Water)

For highly aqueous samples, QuEChERS is thermodynamically inefficient. Solid-Phase Extraction (SPE) is required to concentrate trace residues while washing away polar interferences[3].

Step-by-Step Methodology:

  • Conditioning : Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL ultrapure water to activate the polymeric sorbent.

  • Loading : Pass 500 mL of the filtered water sample through the cartridge at a flow rate of 5 mL/min. The sorbent captures the hydrophobic tetraconazole enantiomers.

  • Washing & Drying : Wash with 5 mL of 5% methanol in water to elute weakly bound polar interferences. Dry the cartridge under a gentle nitrogen stream for 10 minutes to remove residual water.

  • Elution : Elute the target analytes with 2 × 3 mL of pure acetonitrile.

  • Reconstitution & Separation : Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of mobile phase. Inject into an LC-MS/MS using a Lux i-Cellulose 5 column with 60/40 (v/v) 5 mM ammonium bicarbonate/acetonitrile at an elevated temperature of 45 °C to sharpen peak shapes[3].

Workflow A Matrix Selection (Soil, Water, Crop) B1 Protocol 1: QuEChERS (Solid Matrices) A->B1 B2 Protocol 2: SPE (Liquid Matrices) A->B2 C1 Chiral HPLC-MS/MS (Lux Cellulose-2) B1->C1 C2 Chiral LC-MS/MS (Lux i-Cellulose 5) B2->C2 D Inter-Laboratory Validation (RSDr, RSDR, Recovery) C1->D C2->D E (-)-Tetraconazole Quantification D->E

Caption: Workflow for (-)-Tetraconazole extraction, chiral separation, and validation.

Inter-Laboratory Validation Data

To establish these protocols as authoritative standards, inter-laboratory validation metrics (accuracy, precision, and sensitivity) are compared below. The data reflects rigorous multi-matrix testing across independent laboratories[1][2][3][4].

Validation ParameterProtocol 1: QuEChERS + HPLC-MS/MSProtocol 2: SPE + LC-MS/MS
Primary Matrix Application Soil, Wheat, Strawberries, Animal TissueDrinking Water, Environmental Water
Target Enantiomer (-)-S-Tetraconazole(-)-S-Tetraconazole
Mean Recovery (%) 78.9% – 100.5%85.2% – 106.8%
Intraday Precision (RSDr) 0.8% – 6.9%2.1% – 7.4%
Interday Precision (RSDR) 3.0% – 5.2%4.5% – 8.1%
Limit of Quantification (LOQ) 2.5 µg/kg0.5 ng/L
Matrix Effect (ME) Minor signal suppression (-12%)Negligible
Optimal Chiral Column Lux Cellulose-2Lux i-Cellulose 5

Conclusion & Recommendations

Both protocols demonstrate robust, self-validating capabilities for the isolation and quantification of (-)-Tetraconazole.

  • For agricultural and soil researchers , Protocol 1 is vastly superior. The QuEChERS extraction effectively mitigates the heavy lipid and pigment interferences found in crops, maintaining an exceptional interday precision (RSDR) of <6%[1].

  • For environmental and water quality scientists , Protocol 2 provides the necessary pre-concentration factor to detect trace residues (ng/L range) in drinking water, leveraging the high theoretical plate count of the Lux i-Cellulose 5 column[3].

Sources

Validation

Comparative binding affinity of (-)-Tetraconazole vs standard azole fungicides

Advanced Comparative Guide: Binding Affinity and Stereoselective Dynamics of (-)-Tetraconazole vs. Standard Azole Fungicides Introduction to Stereoselective Target Engagement In the development of agricultural and clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparative Guide: Binding Affinity and Stereoselective Dynamics of (-)-Tetraconazole vs. Standard Azole Fungicides

Introduction to Stereoselective Target Engagement

In the development of agricultural and clinical antifungals, the triazole class remains the cornerstone of disease management. These compounds function by inhibiting CYP51 (sterol 14α-demethylase) , a critical enzyme in fungal ergosterol biosynthesis. While standard azole fungicides like tebuconazole and epoxiconazole are heavily utilized, the stereochemical nuances of chiral fungicides like tetraconazole are increasingly recognized as critical variables in both efficacy and environmental persistence.

Tetraconazole contains a single chiral center, existing as a racemate of (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. This guide objectively compares the binding affinity and metabolic dynamics of the (-)-tetraconazole enantiomer against its (+)-counterpart and standard azole benchmarks, providing actionable insights for drug development professionals investigating enantioselective toxicity and resistance mechanisms.

Mechanistic Causality: Why Enantiomers Bind Differently

The binding of an azole to CYP51 requires a precise bipartite interaction:

  • Coordinate Covalent Bonding: The unshared electron pair on the N4 atom of the triazole ring must coordinate directly with the heme iron (Fe³⁺) at the core of the CYP51 active site.

  • Hydrophobic Anchoring: The halogenated phenyl tail of the molecule must stabilize within the hydrophobic substrate-binding pocket.

The Steric Bottleneck: Standard azoles like epoxiconazole are designed for maximum hydrophobic pocket occupancy, yielding extremely high binding affinities (low nanomolar Kd​ ). For tetraconazole, spatial orientation dictates success. The absolute configuration of (R)-(+)-tetraconazole allows for optimal alignment of both the triazole ring and the 2,4-dichlorophenyl group. In contrast, (S)-(-)-tetraconazole experiences significant steric hindrance. Its spatial geometry forces a suboptimal approach angle toward the heme iron, weakening the coordinate bond and resulting in fungicidal activity that is approximately 1.5 to 2.0 times lower than the (R)-(+) enantiomer[1].

Interestingly, this steric disadvantage in fungal CYP51 becomes an advantage in off-target human enzymes. The human CYP3A4 binding pocket is larger and more flexible. Molecular docking and in vitro assays demonstrate that (S)-(-)-tetraconazole binds highly efficiently to CYP3A4, leading to rapid, enantioselective metabolism[2].

G CYP51 Fungal CYP51 (Target Enzyme) Heme Heme Iron (Fe) Core CYP51->Heme contains MinusTetra (-)-Tetraconazole (Steric Hindrance) MinusTetra->Heme Weak Coordination HumanCYP Human CYP3A4 (Off-Target) MinusTetra->HumanCYP Rapid Metabolism PlusTetra (+)-Tetraconazole (Optimal Alignment) PlusTetra->Heme Strong Coordination StandardAzole Standard Azoles (e.g., Tebuconazole) StandardAzole->Heme High Affinity Binding

Caption: Logical relationship of enantioselective CYP51 binding and off-target metabolism.

Comparative Quantitative Data

The following table synthesizes the binding and metabolic performance of (-)-tetraconazole compared to its enantiomeric pair and standard agricultural azoles.

CompoundFungal CYP51 AffinityHuman CYP3A4 Metabolism (Half-life)Relative Fungicidal EfficacyResistance Selection Pressure (TR34/L98H)
(S)-(-)-Tetraconazole Moderate / Weak14.98 min (Rapid)Baseline (1x)Low
(R)-(+)-Tetraconazole High41.18 min (Slow)~1.5x - 2.0x higherModerate
Tebuconazole (Racemate) Very High (Low nM Kd​ )Variable (Isoform dependent)Very HighHigh (Strong environmental driver)
Epoxiconazole (Racemate) Very High (Low nM Kd​ )VariableVery HighHigh

Data synthesized from enantioselective metabolic profiling and bioassay evaluations[1],[2],[3].

Self-Validating Experimental Protocol: Determining Enantioselective Binding Affinity

To objectively measure the binding affinity ( Kd​ ) of (-)-tetraconazole versus standard azoles, researchers must utilize a coupled workflow of Chiral High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectral Binding Titration .

This protocol is inherently self-validating: the optical shift in the UV-Vis spectrum directly proves coordinate bond formation, ensuring that the measured affinity is mechanistically genuine.

Step 1: Chiral Isolation of (-)-Tetraconazole
  • Stationary Phase Selection: Utilize a polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD or equivalent)[4].

  • Mobile Phase: Employ a normal-phase isocratic elution (e.g., Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min.

  • Validation Checkpoint: Baseline resolution ( Rs​>1.5 ) must be achieved. The (-)-enantiomer is collected, and absolute configuration is confirmed via Electrostatic Circular Dichroism (ECD)[1].

Step 2: Recombinant CYP51 Spectral Binding Titration
  • Enzyme Preparation: Purify recombinant fungal CYP51 (e.g., from Aspergillus fumigatus or Fusarium graminearum) and dilute to a working concentration of 2.0 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Ligand Titration: Titrate isolated (-)-tetraconazole (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Validation (The Self-Validating Step): Observe the formation of a Type II difference spectrum . A successful coordinate bond between the triazole nitrogen and the heme iron will strictly produce an absorbance peak at ~425-430 nm and a trough at ~390-410 nm. If this specific spectral shift is absent, target engagement has failed.

  • Data Analysis: Calculate the binding affinity constant ( Kd​ ) by plotting the peak-to-trough absorbance difference ( ΔA430−390​ ) against the ligand concentration using the Michaelis-Menten binding equation.

Protocol Sample Racemic Tetraconazole HPLC Chiral HPLC (Polysaccharide CSP) Sample->HPLC Minus Isolate (-)-Tetraconazole HPLC->Minus Baseline Resolution Titration Spectral Titration (UV-Vis) Minus->Titration Data Calculate Kd (Type II Spectrum) Titration->Data ΔA430-390 vs [Ligand] CYP51 Recombinant CYP51 Enzyme CYP51->Titration 2.0 μM Buffer

Caption: Self-validating workflow for isolating (-)-tetraconazole and quantifying CYP51 binding.

Clinical and Environmental Implications

The comparative binding affinities of these fungicides have profound implications beyond crop protection. Standard azoles with exceptionally high affinities (like tebuconazole) apply immense selection pressure on environmental fungi. This pressure is a primary driver for the emergence of the TR34/L98H mutation in the cyp51A gene of Aspergillus fumigatus, which confers cross-resistance to life-saving clinical azoles (e.g., itraconazole, voriconazole)[3].

Because (-)-tetraconazole exhibits a weaker, stereochemically hindered binding profile to fungal CYP51, it exerts a different selective pressure. Studies have suggested that fields treated exclusively with tetraconazole do not systematically yield the same high-frequency resistance mutations seen with standard azole mixtures[3]. Understanding these enantioselective binding disparities is paramount for scientists developing next-generation, resistance-breaking fungicides that minimize collateral damage to clinical therapeutics.

References

  • Enantioselective effects of the chiral fungicide tetraconazole in wheat - PubMed (National Institutes of Health). Available at:[Link]

  • Enantioselective metabolic mechanism and metabolism pathway of tetraconazole in human liver microsomes: In vitro and in silico study - PubMed (National Institutes of Health). Available at:[Link]

  • Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? - Frontiers in Microbiology. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Toxicological Profile: The "Why" Behind the Protocol

Advanced Laboratory Protocols for the Safe Handling and Disposal of (-)-Tetraconazole In drug development, agricultural chemistry, and environmental toxicology, managing the lifecycle of heavily halogenated triazoles is...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Protocols for the Safe Handling and Disposal of (-)-Tetraconazole

In drug development, agricultural chemistry, and environmental toxicology, managing the lifecycle of heavily halogenated triazoles is as critical as the experimental assays themselves. (-)-Tetraconazole—a highly effective, broad-spectrum chiral fungicide—presents unique logistical challenges. Its structural features, specifically the 2,4-dichlorophenyl and 1,1,2,2-tetrafluoroethoxy moieties, demand rigorous, specialized disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we establish a self-validating system of operational procedures that ensures total regulatory compliance, protects aquatic ecosystems, and safeguards laboratory personnel.

To execute proper disposal, we must first understand the causality driven by the chemical's profile. Every step in our disposal workflow is a direct response to the quantitative data summarized below.

ParameterValueDisposal & Logistical Implication
Aquatic Toxicity (Daphnia magna LC50) 5.2 - 10 μg/LCategorized as very highly toxic to aquatic life[1]. Absolute prohibition of drain disposal; mandates strict secondary containment.
Mammalian Toxicity (Target Organs) Liver and KidneyChronic exposure is linked to liver pathology[2]. Requires strict PPE (nitrile/butyl rubber gloves, goggles) to prevent dermal and ocular absorption.
Soil Adsorption Coefficient (Koc) 531 - 1922Moderate to high soil mobility[3]. Spills must be absorbed using inert, non-soil binders (e.g., diatomaceous earth) to prevent leaching.
Thermal Decomposition Products HCl, HF, NOx, COxMandates disposal via controlled incineration equipped with wet flue gas scrubbers to neutralize highly acidic halogenated gases[4].

Core Disposal Workflows (Self-Validating Systems)

The following methodologies are designed as self-validating systems. By embedding verification checks directly into the workflow, we eliminate the risk of procedural drift and ensure every batch of waste is handled with scientific rigor.

Phase 1: Liquid Waste Segregation & Halogen Management

Causality: Because (-)-Tetraconazole contains both chlorine and fluorine atoms, subjecting it to standard organic incineration generates highly corrosive hydrochloric (HCl) and hydrofluoric (HF) acids. Mixing this with non-halogenated waste damages incinerators lacking acid-gas neutralization and drastically increases disposal costs. Protocol:

  • Segregation: Direct all liquid effluents containing (-)-Tetraconazole (including HPLC effluents and assay buffers) into a dedicated, chemically compatible (HDPE or PTFE) carboy explicitly labeled "Hazardous Waste - Halogenated Organics".

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume to mitigate catastrophic leaks.

  • Self-Validation Check (Mass-Balance Log): The volume of solvent dispensed for the assay must equal the volume recorded in the waste log (±5% for evaporative loss). A discrepancy immediately triggers a spill investigation.

Phase 2: The Triple-Rinse Container Decontamination System

Causality: Under the Resource Conservation and Recovery Act (RCRA), pesticide and hazardous chemical containers are not considered "empty"—and thus safe for standard landfill disposal—until they have been rigorously decontaminated[5]. Protocol:

  • Initial Drain: Invert the empty (-)-Tetraconazole container over the halogenated waste receptacle. Allow it to drain for exactly 10 seconds after the flow transitions to a drip[3].

  • Solvent Wash (x3): Fill the container to 10% of its total volume with a compatible solvent (e.g., methanol or water, depending on the formulation). Recap tightly and agitate vigorously for 2 minutes. Drain the rinsate into the halogenated waste receptacle[3]. Repeat this step two additional times.

  • Defacement: Puncture the bottom and sides of the container to render it permanently unusable for any other purpose.

  • Self-Validation Check (Volume Tracking): The waste log must reflect the addition of exactly 30% of the container's volume in rinsate. For GLP-compliant labs, a 1 mL aliquot of the third rinsate should be analyzed via UV-Vis to confirm the absence of the active ingredient below the limit of detection (LOD).

Phase 3: Solid Waste & Spill Response

Causality: Due to its extreme toxicity to aquatic invertebrates[1], any spill must be aggressively prevented from entering floor drains or municipal water systems. Protocol:

  • Berming: Immediately surround any spill with a chemical spill berm to prevent lateral spread.

  • Inert Absorption: Apply an inert, siliceous absorbent such as diatomite, sand, or universal binders[3]. Do not use sawdust or organic binders, as these can create reactive hazards when mixed with halogenated waste.

  • Packaging: Sweep the saturated absorbent using non-sparking tools into a heavy-duty polyethylene bag. Seal and double-bag the waste.

  • Self-Validation Check (Chain-of-Custody Weigh-In): Weigh the sealed solid waste bag. The mass of the recovered absorbent must be equal to or greater than the dry weight of the absorbent applied, confirming complete recovery of the spilled liquid.

Workflow Visualization

Tetraconazole_Disposal Gen (-)-Tetraconazole Waste Generation Liq Liquid Waste (Solutions/Rinsate) Gen->Liq Sol Solid Waste (PPE/Absorbents) Gen->Sol Cont Empty Containers Gen->Cont HalWaste Halogenated Organic Waste Receptacle Liq->HalWaste Segregate SolWaste Hazardous Solid Waste Drum Sol->SolWaste Double Bag & Seal Rinse Collect Rinsate Cont->Rinse Triple Rinse Protocol Puncture Approved Landfill / Recycling Cont->Puncture Puncture/Deface Incin Controlled Incineration (Flue Gas Scrubbing) HalWaste->Incin EPA/RCRA Transport SolWaste->Incin Rinse->HalWaste Add to Liquid Waste

Figure 1: Comprehensive (-)-Tetraconazole waste segregation and disposal workflow.

References

  • EPA Human Health Hazard Assessment - Regulations.gov.
  • Domark 230 ME Fungicide Safety Data Sheet - CDMS.net.
  • Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - NIH PMC.
  • Advocates Call for Striking Entire Pesticide Section in GOP Farm Bill (RCRA Context) - Beyond Pesticides.
  • Domark MSDS (Thermal Decomposition Data) - Amazon AWS Archive.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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